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  • Product: (5-Iodo-pyridin-2-yl)-methyl-amine
  • CAS: 280116-78-1

Core Science & Biosynthesis

Foundational

physicochemical properties of (5-Iodo-pyridin-2-yl)-methyl-amine

An In-depth Technical Guide to the Physicochemical Properties of (5-Iodo-pyridin-2-yl)-methyl-amine Introduction (5-Iodo-pyridin-2-yl)-methyl-amine is a halogenated pyridine derivative that serves as a valuable building...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (5-Iodo-pyridin-2-yl)-methyl-amine

Introduction

(5-Iodo-pyridin-2-yl)-methyl-amine is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural features—a pyridine ring, a secondary amine, and an iodine atom—provide multiple points for synthetic modification, making it a versatile intermediate for the development of novel compounds. The iodine atom, in particular, is a key functional group for introducing further complexity through cross-coupling reactions.

This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its application in synthesis, lead optimization, and materials design. The methodologies described herein are grounded in established analytical principles, providing a framework for both the interpretation of existing data and the design of future experiments.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural representation for (5-Iodo-pyridin-2-yl)-methyl-amine are summarized below.

Caption: 2D Structure of (5-Iodo-pyridin-2-yl)-methyl-amine.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name 5-Iodo-N-methylpyridin-2-amine [1]
CAS Number 280116-78-1 [1][2]
Molecular Formula C₆H₇IN₂ [1][2]
Molecular Weight 234.04 g/mol [1][2]

| SMILES | CNC1=NC=C(C=C1)I |[1] |

Computational and Experimental Physicochemical Properties

Computational models provide valuable initial estimates of a compound's behavior, guiding experimental design. These are complemented by empirical data, which offers a real-world characterization.

Computed Properties

The following properties were calculated using established computational models, offering insights into the molecule's polarity, size, and potential for membrane permeability.

Table 2: Computed Physicochemical Data

Property Value Significance Source
Topological Polar Surface Area (TPSA) 24.92 Ų Predicts drug transport properties like intestinal absorption. [1]
LogP (Octanol/Water Partition Coeff.) 1.7279 Indicates lipophilicity; affects solubility and membrane permeability. [1]
Hydrogen Bond Acceptors 2 Influences solubility and binding interactions. [1]
Hydrogen Bond Donors 1 Influences solubility and binding interactions. [1]

| Rotatable Bonds | 1 | Pertains to molecular flexibility and conformational entropy. |[1] |

Experimental Properties

Experimental data for this specific compound is not widely published. The values below represent typical data that require experimental determination for a comprehensive profile.

Table 3: Experimental Physicochemical Data

Property Value Method of Determination
Melting Point Requires Experimental Determination Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus
Boiling Point Requires Experimental Determination Distillation under reduced pressure (due to potential decomposition)
Solubility Requires Experimental Determination Kinetic or Thermodynamic Solubility Assays in various solvents (e.g., water, DMSO, ethanol)

| pKa | Requires Experimental Determination | Potentiometric Titration or UV-Vis Spectrophotometry |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its structure and purity. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.

Expected ¹H NMR Spectrum:

  • Aromatic Protons: Three distinct signals are expected in the aromatic region (~6.5-8.5 ppm). The proton at C6 (adjacent to the amine) will likely be the most upfield. The protons at C3 and C4 will show coupling to each other.

  • N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically between 4-6 ppm. It may exchange with D₂O.

  • N-Methyl Protons: A singlet or a doublet (if coupled to the N-H proton) integrating to three protons, expected around 2.8-3.0 ppm.

Expected ¹³C NMR Spectrum:

  • Six distinct signals are expected. The carbon bearing the iodine (C5) will be significantly shielded compared to a non-substituted carbon. The carbons of the pyridine ring will appear in the aromatic region (~100-160 ppm), while the N-methyl carbon will be highly upfield (~30 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5 mg of (5-Iodo-pyridin-2-yl)-methyl-amine B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert tube into NMR spectrometer D->E F Tune and shim the instrument E->F G Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) F->G H Apply Fourier Transform G->H I Phase and baseline correction H->I J Integrate peaks and assign chemical shifts I->J

Caption: Standard experimental workflow for NMR analysis.

Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of (5-Iodo-pyridin-2-yl)-methyl-amine into a clean vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the analyte without reacting with it.

  • Standardization: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4 cm.

  • Acquisition: Insert the sample into the NMR spectrometer. The instrument is then tuned to the correct frequency, and the magnetic field homogeneity is optimized via shimming.

  • Analysis: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phasing and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.

Expected Characteristic IR Absorption Bands:

  • N-H Stretch: A single, moderately sharp band is expected in the range of 3350-3310 cm⁻¹ for the secondary amine[3].

  • Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Asymmetric and symmetric stretching of the methyl group, typically around 2962 and 2872 cm⁻¹[4].

  • C=N and C=C Ring Stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.

  • N-H Bend: A band may appear in the 1650-1580 cm⁻¹ region, though it is often weaker for secondary amines than for primary amines[3].

  • C-N Stretch: Aromatic amine C-N stretching is expected in the 1335-1250 cm⁻¹ region[3].

  • C-I Stretch: A weak band in the far-IR region, typically below 600 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step that subtracts environmental absorbances (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid (5-Iodo-pyridin-2-yl)-methyl-amine powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance plot. The peaks are then identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 234, corresponding to the molecular weight of the compound (C₆H₇IN₂).

  • Isotope Pattern: The presence of iodine (¹²⁷I) will result in a clean M⁺ peak without a significant M+2 isotope peak, distinguishing it from bromine- or chlorine-containing compounds.

  • Key Fragments: Common fragmentation pathways could include the loss of the methyl group (M-15), loss of the iodine atom (M-127), or cleavage of the pyridine ring.

A Sample Preparation (Dissolve in mobile phase) B Injection into LC System A->B C Chromatographic Separation (e.g., C18 column) B->C D Elution into Mass Spectrometer C->D E Ionization (e.g., ESI) D->E F Mass Analysis (e.g., Quadrupole) E->F G Detection and Data Acquisition F->G

Caption: Generalized workflow for LC-MS analysis.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatography: Inject a small volume (1-5 µL) of the sample into an HPLC or UPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[5]

  • Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is the causal choice for this compound, as the amine and pyridine nitrogens are readily protonated.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum, providing the molecular weight and fragmentation data.

Acidity, Basicity, and Crystal Structure

Acidity and Basicity (pKa)

The pKa value quantifies the acidity or basicity of a functional group and is critical for predicting a compound's charge state at a given pH, which influences solubility, receptor binding, and pharmacokinetic properties. (5-Iodo-pyridin-2-yl)-methyl-amine has two basic centers: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. The pyridine nitrogen's basicity is expected to be lower than that of pyridine itself due to the electron-withdrawing effect of the iodine atom. The secondary amine will also exhibit basic properties. Experimental determination is required to ascertain the pKa of the conjugate acid for each site.

A Prepare Analyte Solution (~0.01 M in water/co-solvent) B Calibrate pH Electrode (3-point calibration) A->B C Titrate with Standardized Acid (e.g., 0.1 M HCl) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point(s) (1st or 2nd derivative) E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). This ensures the accuracy of the pH measurements.

  • Sample Preparation: Prepare an accurately known concentration of the analyte (e.g., 0.01 M) in deionized water. A co-solvent like methanol may be required if aqueous solubility is low.

  • Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M HCl).

  • Data Collection: Add the titrant in small, precise increments, recording the pH after each addition.

  • Analysis: Plot pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the resulting titration curve.

Crystallography

Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no public crystal structure data for this compound was found, obtaining such data is highly valuable for understanding its solid-state packing and for computational modeling.

Protocol: Single-Crystal X-ray Diffraction Workflow

  • Crystal Growth: The primary challenge is to grow single crystals of sufficient quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding an initial electron density map. This model is then refined to best fit the experimental data, resulting in the final, precise atomic coordinates.

Conclusion

(5-Iodo-pyridin-2-yl)-methyl-amine is a compound with significant potential as a synthetic intermediate. This guide has outlined its core physicochemical identity through both computational predictions and a framework for empirical analysis. While foundational data such as molecular weight and formula are well-established, a comprehensive experimental characterization of its thermal properties, solubility, and pKa is necessary for its effective application. The detailed spectroscopic expectations and standardized analytical protocols provided herein offer a robust roadmap for researchers to validate the structure and purity of this compound, enabling its confident use in the rigorous environments of drug discovery and materials science.

References

  • PubChem. 5-Iodo-6-methylpyridin-2-amine | C6H7IN2 | CID 959613. [Link]

  • Chemsrc.com. (5-iodo-pyriin-2-yl) methylamine. [Link]

  • PMC (PubMed Central). 5-Iodopyrimidin-2-amine. [Link]

  • University of Colorado Boulder. Infrared (IR) Spectroscopy. [Link]

  • University of Calgary. IR: amines. [Link]

  • SWGDRUG.org. 5-Iodo-2-aminoindan. [Link]

  • Google Patents.
  • Google Patents.
  • Amanote Research. (PDF) Crystal Structure of (Pyridin-2-Yl - Amanote Research. [Link]

  • PubChem. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116. [Link]

  • Cheméo. Chemical Properties of 2-Pyridinamine, 5-methyl- (CAS 1603-41-4). [Link]

  • PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4 | CID 57414493. [Link]

  • ResearchGate. The Characterization of 4- and 5-Iodo-2-aminoindan. [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • ResearchGate. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. [Link]

  • University of Groningen research portal. Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. [Link]

  • NIST WebBook. 2-Pyridinamine, 4-methyl-. [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

  • ACS Organic Division. pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. [Link]

Sources

Exploratory

(5-Iodo-pyridin-2-yl)-methyl-amine CAS number and safety data sheet

An In-Depth Technical Guide to (5-Iodo-pyridin-2-yl)-methyl-amine for Advanced Research Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (5-Iodo-pyridin-2-yl)-methyl-am...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (5-Iodo-pyridin-2-yl)-methyl-amine for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Iodo-pyridin-2-yl)-methyl-amine, a key heterocyclic building block for professionals in pharmaceutical and materials science research. We will delve into its core chemical identity, critical safety protocols, synthesis, and practical applications, with a focus on the underlying scientific principles that guide its use in the laboratory.

Compound Identification and Overview

(5-Iodo-pyridin-2-yl)-methyl-amine is a substituted pyridine derivative. Its structure, featuring a reactive iodine atom and a methylamino group on the pyridine ring, makes it a highly valuable intermediate in organic synthesis. The iodine atom serves as an excellent leaving group for various metal-catalyzed cross-coupling reactions, while the amine group provides a site for further functionalization.

IdentifierDataSource
Chemical Name 5-Iodo-N-methylpyridin-2-amine[1]
Synonym (5-Iodo-pyridin-2-yl)-methyl-amine[1]
CAS Number 280116-78-1[1]
Molecular Formula C₆H₇IN₂[1]
Molecular Weight 234.04 g/mol [1]
SMILES CNC1=NC=C(C=C1)I[1]

This compound is a crucial precursor for creating more complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials.[2][3] Its utility is primarily derived from the ortho-relationship of the directing methylamino group and the synthetically versatile iodo-substituent.

Critical Safety and Handling Protocols

2.1 GHS Hazard Classification (Inferred)

Hazard ClassCategoryStatementPictogram
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: Inferred from safety data for related compounds.[4][5]

2.2 Personal Protective Equipment (PPE) and Engineering Controls

Given the potential hazards, stringent safety measures are mandatory.

  • Engineering Controls : All manipulations of solid (5-Iodo-pyridin-2-yl)-methyl-amine and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] An eyewash station and safety shower must be readily accessible.[8]

  • Eye Protection : Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 is required.[8]

  • Skin Protection : Wear nitrile or neoprene gloves and a lab coat. Remove and wash contaminated clothing before reuse.[6][7] For extensive handling, consider double-gloving.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[8]

2.3 Handling and Storage

Organo-iodine compounds require specific storage conditions to maintain their integrity and ensure safety.

  • Storage : Store in a tightly sealed, light-resistant container (amber glass is recommended) in a cool, dry, and well-ventilated area.[9][10] It should be stored away from strong oxidizing agents, bases, and reactive metals.[11] The stability of iodine compounds is sensitive to light, heat, and moisture.[12]

  • Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[6] Wash hands thoroughly after handling, especially before eating or drinking.[6] Organo-iodine compounds can be volatile; handle them in a well-ventilated enclosure.[13]

  • Disposal : Dispose of waste material at an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains.[14]

Synthesis Pathway and Rationale

The synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine can be logically approached in a two-step process starting from the commercially available 2-aminopyridine. This pathway is efficient and relies on well-established, high-yielding reactions.

Diagram: Synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine

G cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: N-Methylation A 2-Aminopyridine B 2-Amino-5-iodopyridine (CAS: 20511-12-0) A->B  I₂, H₂O₂ (oxidant)  Aqueous medium C (5-Iodo-pyridin-2-yl)-methyl-amine (CAS: 280116-78-1) B->C  CH₃I or (CH₃)₂SO₄  Base (e.g., NaH, K₂CO₃)  Solvent (e.g., DMF, ACN) G A Reaction Setup B Inert Atmosphere A->B Degas solvents Purge with N₂/Ar C Reagent Addition B->C Add reactants, base, catalyst D Heating & Reaction C->D Heat to 80-90 °C Monitor by TLC/LC-MS E Aqueous Workup D->E Quench with water F Extraction E->F Extract with EtOAc Wash with brine G Purification F->G Dry (MgSO₄) Column Chromatography H Characterization G->H ¹H NMR, ¹³C NMR, Mass Spectrometry

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of (5-Iodo-pyridin-2-yl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract Introduction: The Significance of (5-Iodo-pyridin-2-yl)-methyl-amine and the Power of NMR (5-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of (5-Iodo-pyridin-2-yl)-methyl-amine and the Power of NMR

(5-Iodo-pyridin-2-yl)-methyl-amine is a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The presence of an iodo-substituent at the 5-position offers a versatile handle for further functionalization through cross-coupling reactions, while the methyl-amino group at the 2-position significantly influences the electronic properties and potential biological activity of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. For a molecule such as (5-Iodo-pyridin-2-yl)-methyl-amine, NMR is essential for confirming its identity, assessing its purity, and understanding the electronic effects of its substituents on the pyridine ring.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of (5-Iodo-pyridin-2-yl)-methyl-amine, offering a detailed rationale for the anticipated chemical shifts, coupling constants, and signal multiplicities. These predictions are based on a thorough analysis of experimental data from closely related compounds, including 2-amino-5-iodopyridine, 2-amino-5-methylpyridine, and 2-(methylamino)pyridine.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (5-Iodo-pyridin-2-yl)-methyl-amine. These predictions are based on established substituent effects on the pyridine ring and analysis of empirical data from analogous compounds.

Table 1: Predicted ¹H NMR Data for (5-Iodo-pyridin-2-yl)-methyl-amine (in CDCl₃, at 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~ 8.1d~ 2.4
H-4~ 7.5dd~ 8.8, 2.4
H-3~ 6.3d~ 8.8
NHVariablebr s-
CH₃~ 2.9d~ 5.0 (coupling to NH)

Table 2: Predicted ¹³C NMR Data for (5-Iodo-pyridin-2-yl)-methyl-amine (in CDCl₃, at 101 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 159
C-6~ 150
C-4~ 145
C-3~ 108
C-5~ 80
CH₃~ 29

In-Depth Spectral Interpretation

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic contributions of the iodo and methyl-amino substituents.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to display a characteristic three-proton spin system for the pyridine ring.

  • H-6: This proton is situated ortho to the nitrogen atom, which is strongly electron-withdrawing, leading to a downfield shift. It is also ortho to the electron-donating methyl-amino group, which provides some shielding. The net effect is a predicted chemical shift of around 8.1 ppm . The multiplicity is expected to be a doublet due to coupling with H-4.

  • H-4: This proton is meta to the nitrogen and ortho to the iodo group. The iodine atom exerts a deshielding effect, and this proton will be coupled to both H-3 and H-6, resulting in a predicted doublet of doublets around 7.5 ppm .

  • H-3: Being ortho to the strongly electron-donating methyl-amino group, H-3 is expected to be the most upfield of the aromatic protons, with a predicted chemical shift of approximately 6.3 ppm . It will appear as a doublet due to coupling with H-4.

  • NH Proton: The chemical shift of the amine proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet.

  • CH₃ Protons: The methyl protons are attached to a nitrogen atom and are expected to resonate at around 2.9 ppm . This signal will likely appear as a doublet due to coupling with the adjacent NH proton.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide key insights into the electronic environment of each carbon atom in the molecule.

  • C-2: This carbon is directly attached to the electron-donating methyl-amino group and the ring nitrogen, leading to a significant downfield shift, predicted to be around 159 ppm .

  • C-6: Situated alpha to the ring nitrogen, this carbon is deshielded and is expected to appear at approximately 150 ppm .

  • C-4: The chemical shift of this carbon is influenced by the meta-position to the nitrogen and the ortho-position to the iodine. A downfield shift to around 145 ppm is anticipated.

  • C-3: This carbon is ortho to the electron-donating methyl-amino group and is expected to be significantly shielded, with a predicted chemical shift of about 108 ppm .

  • C-5: The carbon bearing the iodo substituent is expected to be the most upfield of the aromatic carbons due to the "heavy atom effect" of iodine, with a predicted chemical shift around 80 ppm .

  • CH₃ Carbon: The methyl carbon is expected to resonate in the aliphatic region, at approximately 29 ppm .

Experimental Protocols for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for (5-Iodo-pyridin-2-yl)-methyl-amine, the following general protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid (5-Iodo-pyridin-2-yl)-methyl-amine.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Experiment: A standard one-pulse ¹H experiment.

  • Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

¹³C NMR Acquisition
  • Spectrometer: A spectrometer with a carbon-observe probe.

  • Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (as the ¹³C nucleus is less sensitive).

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the predicted NMR assignments.

Caption: Molecular structure of (5-Iodo-pyridin-2-yl)-methyl-amine.

NMR_Correlations cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H6 H-6 (~8.1 ppm, d) C6 C-6 (~150 ppm) H6->C6 ¹J(C,H) H4 H-4 (~7.5 ppm, dd) C4 C-4 (~145 ppm) H4->C4 ¹J(C,H) H3 H-3 (~6.3 ppm, d) C3 C-3 (~108 ppm) H3->C3 ¹J(C,H) CH3 CH₃ (~2.9 ppm, d) C_Me CH₃ (~29 ppm) CH3->C_Me ¹J(C,H) C2 C-2 (~159 ppm) C5 C-5 (~80 ppm)

Caption: Key predicted ¹H and ¹³C NMR correlations.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (5-Iodo-pyridin-2-yl)-methyl-amine. By leveraging data from analogous structures and fundamental NMR principles, a comprehensive spectral interpretation has been presented. This guide serves as a foundational resource for researchers working with this compound, enabling them to anticipate spectral features, confirm synthetic outcomes, and further explore the rich chemistry of substituted pyridines. The provided experimental protocols offer a starting point for the acquisition of high-quality NMR data, which will be invaluable for the definitive characterization of this molecule.

References

  • 2-Amino-5-methylpyridine spectral data: Spectral data available in public databases such as the Spectral Database for Organic Compounds (SDBS). [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. This text provides extensive tables and explanations of substituent effects on NMR chemical shifts. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. A foundational text on the interpretation of NMR and other spectroscopic data. [Link]

Exploratory

Technical Whitepaper: The Solubility Profile and Physicochemical Behavior of (5-Iodo-pyridin-2-yl)-methyl-amine in Organic Solvents

Executive Summary (5-Iodo-pyridin-2-yl)-methyl-amine (CAS: 1823366-87-5)[1], frequently referred to as 5-iodo-2-picolylamine, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Iodo-pyridin-2-yl)-methyl-amine (CAS: 1823366-87-5)[1], frequently referred to as 5-iodo-2-picolylamine, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, materials science, and transition-metal coordination chemistry. Because it possesses both a highly polarizable halogen and a hydrophilic primary amine, its behavior in solution is complex. This technical guide provides an authoritative analysis of its solubility profile across various organic solvents, detailing the structural determinants that govern its dissolution thermodynamics and providing a self-validating protocol for empirical solubility screening.

Structural Determinants of Solubility

The solubility behavior of (5-Iodo-pyridin-2-yl)-methyl-amine is dictated by the interplay of three distinct structural features. Understanding these features is critical for predicting solvent compatibility:

  • The 2-Aminomethyl Group (-CH₂NH₂): As a primary amine, this moiety acts as a strong hydrogen-bond donor and acceptor[2]. It drives the molecule's basicity and facilitates strong dipole-dipole interactions, ensuring the compound can interact favorably with polar solvents.

  • The 5-Iodo Substituent: Iodine is a large, highly polarizable halogen. Its presence significantly increases the overall lipophilicity (LogP) and molecular weight (234.04 g/mol ) of the compound compared to the unhalogenated baseline, 2-picolylamine[3]. The increased London dispersion forces imparted by the iodine atom dramatically enhance the compound's solubility in moderately non-polar, halogenated solvents while simultaneously reducing its aqueous solubility.

  • The Pyridine Core: Provides a rigid, aromatic framework with a nitrogen atom capable of acting as a secondary hydrogen-bond acceptor, further enhancing solubility in protic environments.

Solubility Profile in Key Organic Solvents

Because the molecule possesses both polar (amine) and highly lipophilic (iodine) domains, it exhibits an amphiphilic character within the spectrum of organic solvents. It demonstrates optimal solubility in polar aprotic solvents, which can stabilize the polar amine without relying on hydrogen bonding, while also accommodating the lipophilic iodine atom[4].

Quantitative and Qualitative Solubility Data

Table 1: Estimated Solubility Profile of (5-Iodo-pyridin-2-yl)-methyl-amine at 25°C

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (mg/mL)Qualitative Profile
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50Freely Soluble
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 50Freely Soluble
Methanol (MeOH) Polar Protic32.730 - 50Soluble
Dichloromethane (DCM) Halogenated9.120 - 40Soluble
Ethyl Acetate (EtOAc) Polar Aprotic6.010 - 20Sparingly Soluble
Hexanes Non-polar Aliphatic1.9< 1Insoluble

Expertise & Experience (Mechanistic Insight): The compound is practically insoluble in hexanes. Despite the lipophilic nature of the iodine atom, the strong intermolecular hydrogen bonding between the primary amine groups of adjacent molecules forms a robust, stable crystal lattice. Non-polar aliphatic solvents lack the dielectric capacity to disrupt these intermolecular forces. Conversely, DMSO and DMF disrupt these interactions via strong dipole-dipole coordination, resulting in rapid, free dissolution[4]. Dichloromethane (DCM) offers a "sweet spot" where its moderate polarity and polarizability perfectly solvate both the halogenated ring and the amine group.

Application Workflows and Solvent Selection

The choice of solvent directly impacts the downstream utility of (5-Iodo-pyridin-2-yl)-methyl-amine. For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) targeting the carbon-iodine bond, polar aprotic solvents like DMF or DMSO are preferred to maintain homogeneous catalysis and stabilize the oxidative addition complex[4]. When utilizing the compound as a bidentate ligand for transition metal coordination, moderately polar solvents like DCM or MeOH are utilized to facilitate ligand exchange without out-competing the metal center for coordination sites.

Workflow Start Solid (5-Iodo-pyridin-2-yl)-methyl-amine Screen Solvent Selection Start->Screen Polar Polar Aprotic (DMSO/DMF) High Solubility Screen->Polar Dielectric > 30 Halogen Halogenated (DCM) Moderate Solubility Screen->Halogen Dielectric 5-10 NonPolar Non-Polar (Hexanes) Poor Solubility Screen->NonPolar Dielectric < 3 Coupling Pd-Catalyzed Cross-Coupling Polar->Coupling Homogeneous Catalysis Coord Coordination Complex Synthesis Halogen->Coord Ligand Exchange

Fig 1: Solvent selection workflow for (5-Iodo-pyridin-2-yl)-methyl-amine based on polarity.

Self-Validating Experimental Protocol: Thermodynamic Solubility Screening

To empirically determine the solubility of (5-Iodo-pyridin-2-yl)-methyl-amine in a given organic solvent, researchers must avoid kinetic dissolution errors. The following High-Throughput Shake-Flask HPLC-UV protocol is designed as a self-validating system : it utilizes a universal solvent for baseline calibration and incorporates a mass-balance check to ensure data integrity.

Materials Required:

  • Target compound: (5-Iodo-pyridin-2-yl)-methyl-amine (Solid powder)

  • Target organic solvents (e.g., DCM, MeOH, EtOAc)

  • Reference solvent: HPLC-grade DMSO

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Calibration Curve Generation (The Validation Baseline):

    • Action: Dissolve exactly 10.0 mg of the compound in 1.0 mL of DMSO to create a 10 mg/mL stock. Perform serial dilutions (0.1, 0.5, 1.0, 5.0 mg/mL) and analyze via HPLC-UV (λ = 254 nm).

    • Causality: DMSO is chosen because it guarantees complete dissolution. This establishes a reliable linear regression (Area vs. Concentration) that validates the quantitative accuracy of all subsequent test samples, removing the subjectivity of visual "clear solution" checks.

  • Solvent Saturation:

    • Action: Add 50 mg of the solid compound to a 2 mL Eppendorf tube. Add 1.0 mL of the target test solvent (e.g., EtOAc).

    • Causality: An excess of solid (50 mg) ensures the solvent reaches absolute saturation, transitioning the measurement from kinetic solubility (rate of dissolution) to thermodynamic solubility (maximum capacity).

  • Equilibration:

    • Action: Agitate the suspension on a thermoshaker at 25°C at 800 rpm for exactly 24 hours.

    • Causality: 24 hours is required to overcome the lattice energy of the solid and reach a true thermodynamic equilibrium between the dissolved solute and the solid phase. Shorter times often yield false negatives.

  • Phase Separation:

    • Action: Centrifuge the tubes at 10,000 x g for 10 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation followed by filtration prevents microscopic undissolved particulates from entering the HPLC. Particulates would scatter UV light and falsely inflate the calculated solubility.

  • Quantification & Validation:

    • Action: Dilute the filtered supernatant 1:10 in the mobile phase and inject it into the HPLC. Calculate the concentration using the DMSO calibration curve.

    • Causality: Dilution prevents detector saturation. If the calculated concentration exceeds the linear range of the standard curve, the system invalidates the result, prompting a higher dilution factor (e.g., 1:50) to ensure analytical trustworthiness.

References

  • Organic Letters (ACS Publications). "Synthesis of Unsymmetrical C2,3-Bis-sulfenylated Indoles via Bimetallic Cu/Fe Relay Catalysis." American Chemical Society. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine

Abstract This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine, a valuable building block in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and offer insights into the critical parameters that govern the reaction's success. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous understanding of this synthetic route.

Introduction: The Significance of Substituted Pyridines

Pyridines and their derivatives are a ubiquitous class of heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them privileged scaffolds in drug design. Specifically, the introduction of substituents at various positions on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity. The target molecule, (5-Iodo-pyridin-2-yl)-methyl-amine, incorporates two key functionalities: an iodo group, which can serve as a handle for further functionalization via cross-coupling reactions, and a methylamino group, which can participate in hydrogen bonding and modulate the basicity of the pyridine nitrogen.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route for the synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a suitable 2-halopyridine with methylamine. For this synthesis, the commercially available 2-chloro-5-iodopyridine is the preferred starting material.

The SNAr mechanism in this context proceeds via a two-step addition-elimination sequence. First, the nucleophile (methylamine) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated towards nucleophilic attack by the electronegativity of the nitrogen atom. This attack temporarily disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[1] In the second step, the aromaticity is restored by the elimination of the leaving group (in this case, the chloride ion), yielding the desired product.

The general order of reactivity for leaving groups in SNAr reactions is F > Cl ≈ Br > I.[2][3] This reactivity trend is a key consideration in the selection of 2-chloro-5-iodopyridine as the starting material, as it ensures the selective displacement of the chloro group at the 2-position while leaving the iodo group at the 5-position intact for potential subsequent transformations.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine via Nucleophilic Aromatic Substitution.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-5-iodopyridine≥97%Commercially Available
Methylamine solution40% in water or 2M in THFCommercially Available
EthanolAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aq. Sodium BicarbonateACS GradePrepared in-house
Brine (Saturated aq. NaCl)ACS GradePrepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a sealed reaction vessel (e.g., a pressure tube or a sealed vial) equipped with a magnetic stir bar, add 2-chloro-5-iodopyridine (1.0 eq.).

  • Reagent Addition: Add anhydrous ethanol to dissolve the starting material. Then, add a solution of methylamine (3.0-5.0 eq.) in either water or THF. The use of an excess of the amine is crucial to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.

  • Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. While SNAr reactions on some activated pyridines can occur at room temperature, elevated temperatures are generally required for less activated substrates like 2-chloropyridines.[4][5][6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (5-Iodo-pyridin-2-yl)-methyl-amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product as a solid or oil.

Mechanistic Visualization

The following diagram illustrates the proposed mechanism for the Nucleophilic Aromatic Substitution reaction.

Caption: SNAr mechanism for the synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine.

Causality and Experimental Choices

  • Choice of Starting Material: 2-Chloro-5-iodopyridine is selected due to its commercial availability and the differential reactivity of the two halogen substituents. The chloro group at the 2-position is more susceptible to nucleophilic attack than the iodo group at the 5-position.

  • Excess Methylamine: The use of an excess of methylamine serves a dual purpose. Firstly, it increases the reaction rate by Le Chatelier's principle. Secondly, it acts as a base to neutralize the hydrochloric acid that is formed as a byproduct, preventing the protonation of the starting materials and the product.

  • Solvent: Ethanol is a suitable solvent as it can dissolve both the starting material and the methylamine solution, and its boiling point is appropriate for the required reaction temperature.

  • Temperature: While some SNAr reactions can proceed at room temperature, heating is often necessary to overcome the activation energy barrier for the initial nucleophilic attack, especially for less activated substrates.[4]

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material and potential side products.

Conclusion

The synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine via the Nucleophilic Aromatic Substitution of 2-chloro-5-iodopyridine with methylamine is a reliable and efficient method. This guide provides a comprehensive framework for researchers and scientists to successfully perform this synthesis. A thorough understanding of the underlying mechanism and careful control of the reaction parameters are key to achieving high yields and purity of this important synthetic intermediate.

References

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). ACS Publications. Retrieved from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. Retrieved from [Link]

  • SNAr reaction of N‐confused porphyrins with various active‐methylene... (n.d.). ResearchGate. Retrieved from [Link]

  • Amination of 2-halopyridines. [a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding 2-Amino-5-iodopyridine Synthesis for Efficient Organic Chemistry. (2026, March 14). Google Cloud.
  • 2-Chloro-5-iodopyridin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2-CHLORO-5-IODO-4-PYRIDINAMINE CAS 800402-12-4 Life Science Database. (n.d.). . Retrieved from [Link]

  • Synthesis method of 2-amino-5-iodopyridine. (n.d.). Google Patents.
  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... (n.d.). ResearchGate. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved from [Link]

  • Process for the preparation of 2-amino-5-iodopyridine. (n.d.). Google Patents.
  • 13.1.2 "Nucleophilic Aromatic Substitution". (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of (5-Iodo-pyridin-2-yl)-methyl-amine

Introduction: The Strategic Importance of Pyridine Scaffolds and the Suzuki-Miyaura Reaction In the landscape of modern drug discovery and materials science, the pyridine motif stands as a cornerstone of molecular design...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridine Scaffolds and the Suzuki-Miyaura Reaction

In the landscape of modern drug discovery and materials science, the pyridine motif stands as a cornerstone of molecular design. Its presence in a multitude of biologically active compounds and functional materials underscores the necessity for efficient and versatile synthetic methodologies for its elaboration. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the formation of carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acid derivatives.[1]

This guide provides detailed application notes and robust protocols for the Suzuki-Miyaura cross-coupling of (5-Iodo-pyridin-2-yl)-methyl-amine, a valuable building block for the synthesis of complex molecules. The presence of both an iodo-substituent, a highly effective leaving group in palladium catalysis, and a methylamino group, which can influence the electronic properties of the pyridine ring, presents unique considerations for reaction optimization. Through a careful selection of catalyst, ligand, base, and solvent, high yields of the desired coupled products can be achieved, opening avenues for the rapid generation of compound libraries for screening and development.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium complex.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, (5-Iodo-pyridin-2-yl)-methyl-amine) to form a Pd(II) intermediate.

  • Transmetalation: The organoborane (boronic acid or ester) is activated by a base, facilitating the transfer of the organic group from boron to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.

The choice of each reaction component is critical to ensure the smooth progression of this cycle and to minimize side reactions.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura cross-coupling of (5-Iodo-pyridin-2-yl)-methyl-amine with various aryl and heteroaryl boronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium(II) Precatalyst and a Phosphine Ligand

This protocol utilizes a common and effective combination of a palladium(II) acetate precatalyst and a bulky, electron-rich phosphine ligand, which has been shown to be effective for the coupling of heteroaryl halides.[3]

Materials:

  • (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add (5-Iodo-pyridin-2-yl)-methyl-amine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Rationale for Component Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling heteroaryl halides.[3][4] The ligand stabilizes the palladium center and promotes the key steps of the catalytic cycle.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki-Miyaura couplings, particularly with heteroaromatic substrates.[3]

  • Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions, as it can dissolve both the organic and inorganic reagents.[5]

Protocol 2: Procedure using a Pre-formed Palladium Catalyst

This protocol offers convenience and reproducibility by using a stable, commercially available pre-formed catalyst.

Materials:

  • (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Dimethoxyethane (DME) or 1,4-Dioxane

  • Water, degassed

Procedure:

  • In a reaction vessel, combine (5-Iodo-pyridin-2-yl)-methyl-amine, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (DME or a mixture of 1,4-dioxane and water) via syringe.

  • Heat the mixture to 80-90 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[1]

Rationale for Component Selection:

  • Pre-catalyst: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is effective for a wide range of Suzuki-Miyaura couplings.[6]

  • Base: Sodium carbonate is a common and effective base for Suzuki-Miyaura reactions.[7]

  • Solvent: DME and 1,4-dioxane are suitable solvents for this type of reaction.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: (5-Iodo-pyridin-2-yl)-methyl-amine Aryl Boronic Acid Base Catalyst Add Catalyst System: Pd Precatalyst Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Inert Atmosphere (Ar or N2) Solvent->Inert Heating Heat and Stir (80-110 °C) Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of (5-Iodo-pyridin-2-yl)-methyl-amine.

ParameterCondition 1Condition 2
Palladium Source Pd(OAc)₂ (2 mol%)Pd(dppf)Cl₂ (3-5 mol%)
Ligand SPhos (4 mol%)-
Base K₃PO₄ (2.0 equiv)Na₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/Water (4:1)DME/Water (4:1)
Temperature 100-110 °C80-90 °C
Atmosphere Inert (Ar or N₂)Inert (Ar or N₂)

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, screening different ligands (e.g., XPhos, RuPhos), or using a stronger base such as cesium carbonate.

  • Dehalogenation: The reduction of the starting iodo-pyridine can sometimes be a competing side reaction. Using a less polar solvent or a lower reaction temperature may mitigate this issue.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.

  • Inhibition by the Amino Group: The methylamino group on the pyridine ring could potentially coordinate to the palladium center and inhibit catalysis. The use of bulky phosphine ligands can often overcome this issue by sterically disfavoring such coordination.[8]

  • Microwave Irradiation: For sluggish reactions, microwave heating can significantly reduce reaction times and improve yields.[9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable method for the functionalization of (5-Iodo-pyridin-2-yl)-methyl-amine. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a wide range of novel pyridine derivatives. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this important transformation in their research endeavors.

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ResearchGate. [Link]

  • General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. [Link]

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Application

Application Notes and Protocols: (5-Iodo-pyridin-2-yl)-methyl-amine as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 5-Iodopyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry, embedded in a vast array of natural products, vitamins, and approved pharmaceuticals.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 5-Iodopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, embedded in a vast array of natural products, vitamins, and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a privileged scaffold in drug design.[1] Within this class, halopyridines serve as exceptionally versatile intermediates, and among them, iodinated pyridines stand out. The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures under relatively mild conditions.

This guide focuses on (5-Iodo-pyridin-2-yl)-methyl-amine (CAS No. 280116-78-1) , a bifunctional building block of significant strategic value.[3] This reagent offers two distinct points for chemical modification:

  • The C5-Iodo Group: An ideal handle for introducing molecular diversity through a suite of robust cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

  • The C2-Methylamino Group: This group not only influences the electronic character of the pyridine ring but also serves as a key interaction point (hydrogen bond donor/acceptor) or as a site for further derivatization.

The strategic placement of these functionalities allows for the rapid and efficient synthesis of compound libraries, making it an invaluable tool for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns in drug discovery.

Physicochemical Properties and Handling

Proper handling and storage are critical to ensure the integrity and reactivity of the building block.

PropertyValueSource
CAS Number 280116-78-1[3]
Molecular Formula C₆H₇IN₂[3]
Molecular Weight 234.04 g/mol [3]
Appearance Solid[4]
Storage 4°C, protect from light[4]
Safety Warning, Harmful (GHS07)[4]

Handling Recommendations:

  • Store in a tightly sealed container in a cool, dry, and dark place as recommended.[4]

  • Use in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The compound is classified as harmful; avoid inhalation, ingestion, and skin contact.[4]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of (5-Iodo-pyridin-2-yl)-methyl-amine lies in its performance as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates oxidative addition to the Pd(0) catalyst, often under milder conditions than those required for the corresponding bromo- or chloro-pyridines.[5][6]

A. Suzuki-Miyaura Coupling: Forging C(sp²)—C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl and heteroaryl-aryl scaffolds, which are ubiquitous in kinase inhibitors and other targeted therapies.[7][8] Coupling (5-Iodo-pyridin-2-yl)-methyl-amine with various aryl- or heteroaryl-boronic acids or esters provides direct access to a diverse range of 5-aryl-2-(methylamino)pyridines.

This protocol provides a robust starting point for the coupling of (5-Iodo-pyridin-2-yl)-methyl-amine with a generic arylboronic acid.

Materials:

  • (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.03 - 0.05 equiv) or Pd(dppf)Cl₂ (0.02 - 0.05 equiv)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or DME

Procedure:

  • To a Schlenk flask, add (5-Iodo-pyridin-2-yl)-methyl-amine, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS until consumption of the starting iodide is observed (typically 4-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Trustworthiness:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation. Degassing the solvent and maintaining an inert atmosphere are crucial for preventing catalyst deactivation and ensuring reproducible results.[9]

  • Base Selection: The base is essential for the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ or phosphates are often effective and tolerate a wide range of functional groups.[7]

  • Solvent System: A mixture of an organic solvent with water often accelerates the reaction by aiding the dissolution of the inorganic base and facilitating the transmetalation step.[7]

Suzuki_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification Reagents Combine: - (5-Iodo-pyridin-2-yl)-methyl-amine - Arylboronic Acid - Pd Catalyst & Base Inert Evacuate & Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat with Stirring (85-100 °C) Solvent->Heat Workup Aqueous Work-up (EtOAc/Water/Brine) Heat->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Constructing C(sp²)—N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of complex diaryl- or aryl-alkylamines that are difficult to access via classical methods.[10] Using (5-Iodo-pyridin-2-yl)-methyl-amine, medicinal chemists can couple a wide variety of primary and secondary amines to the pyridine C5 position, a key step in the synthesis of many kinase inhibitors and GPCR modulators.

This protocol describes a general method for the C-N coupling of (5-Iodo-pyridin-2-yl)-methyl-amine with a primary or secondary amine.

Materials:

  • (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 equiv)

  • Amine coupling partner (1.1 - 1.3 equiv)

  • Palladium Pre-catalyst: e.g., RuPhos-Pd-G3 (0.01 - 0.05 equiv) or Pd₂(dba)₃ (0.01 - 0.03 equiv)

  • Ligand (if using Pd₂(dba)₃): e.g., RuPhos, XPhos (0.02 - 0.06 equiv)

  • Base: NaOtBu or K₃PO₄ (1.5 - 2.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (or Pd₂(dba)₃ and ligand), base, and (5-Iodo-pyridin-2-yl)-methyl-amine to a dry Schlenk flask or sealed vial.

  • Add the anhydrous solvent, followed by the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS. Reactions are often complete within 2-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Causality and Trustworthiness:

  • Ligand Choice: The choice of phosphine ligand is critical.[6] Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are generally required to facilitate the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[10]

  • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide are often necessary to deprotonate the amine and facilitate its coordination to the palladium center. For base-sensitive substrates, weaker bases like K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[6]

  • Anhydrous Conditions: Water can interfere with the catalytic cycle, particularly when using strong bases. The use of anhydrous solvents is highly recommended for optimal results.

Buchwald_Workflow cluster_prep 1. Reagent Preparation (Inert Atm.) cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification Reagents Combine: - (5-Iodo-pyridin-2-yl)-methyl-amine - Pd Pre-catalyst & Base Solvent Add Anhydrous Solvent Reagents->Solvent Amine Add Amine Coupling Partner Solvent->Amine Heat Heat with Stirring (80-110 °C) Amine->Heat Workup Filter through Celite Aqueous Wash Heat->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

C. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing access to molecules containing the arylethynyl motif.[11][12] This functionality can serve as a rigid linker, a pharmacophore in its own right, or a versatile handle for further chemical transformations (e.g., click chemistry, reduction, or hydration).

This protocol outlines a standard copper-cocatalyzed Sonogashira coupling. Copper-free versions are also widely used to prevent the formation of alkyne homocoupling (Glaser) byproducts.[13]

Materials:

  • (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)

  • Copper(I) Co-catalyst: CuI (0.04 - 0.10 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask, add (5-Iodo-pyridin-2-yl)-methyl-amine, the palladium catalyst, and copper(I) iodide.

  • Seal the flask and render the atmosphere inert by evacuating and backfilling with Argon or Nitrogen (3x).

  • Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C.

  • Monitor the reaction by TLC or LC-MS. Reactions are often rapid, completing in 1-8 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter to remove salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper), followed by water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Causality and Trustworthiness:

  • Dual Catalysis: The reaction operates via two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[11]

  • Amine Base: The amine base serves two purposes: it acts as a base to deprotonate the terminal alkyne and as a solvent or co-solvent. It also scavenges the HI generated during the reaction.[11]

  • Copper(I) Iodide: CuI is a crucial co-catalyst that significantly accelerates the reaction, allowing it to proceed at much lower temperatures than the original copper-free methods.[14]

Sonogashira_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification Reagents Combine: - (5-Iodo-pyridin-2-yl)-methyl-amine - Pd/CuI Catalysts Inert Evacuate & Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Anhydrous Solvent & Amine Base Inert->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Workup Aqueous Work-up (NH₄Cl wash) Alkyne->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Summary of Typical Reaction Conditions

The following table provides a comparative overview of typical starting conditions for the three major cross-coupling reactions discussed. Optimization will be required for specific substrates.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Coupling Partner Boronic Acid / EsterPrimary / Secondary AmineTerminal Alkyne
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂RuPhos-Pd-G3, Pd₂(dba)₃Pd(PPh₃)₂Cl₂
Ligand (Self-ligated or dppf)RuPhos, XPhosPPh₃
Co-catalyst NoneNoneCuI
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄Et₃N, DIPA
Solvent Dioxane/H₂O, DMEToluene, DioxaneTHF, DMF
Temperature 80 - 110 °C80 - 110 °C25 - 60 °C

Conclusion

(5-Iodo-pyridin-2-yl)-methyl-amine is a high-value, versatile building block for modern medicinal chemistry. Its capacity to undergo a wide range of robust and high-yielding palladium-catalyzed cross-coupling reactions makes it an ideal starting point for the synthesis of diverse and complex molecular libraries. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively leverage this reagent in their discovery programs, accelerating the path from initial hit identification to the development of novel therapeutic candidates.

References

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

  • Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine. ACS Publications. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. ResearchGate. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Compounds derived from pyridin-2-yl-methylamine, process for its preparation, intermediate synthesis compounds, novel drug, and pharmaceutical composition.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. PMC - NCBI. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NCBI. [Link]

  • 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. PubMed. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NCBI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. ResearchGate. [Link]

  • Hypervalent Iodine-Mediated Synthesis of Steroidal 5/5-Spiroiminals. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NCBI. [Link]

  • I2O5-Mediated Iodocyclization Cascade of N-(1-Arylallyl)pyridine-2-amines with Concomitant C C Bond Cleavage. ACS Publications. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Highly chemoselective palladium-catalyzed Sonogashira coupling of 5-iodouridine-5′-triphosphates with propargylamine. ResearchGate. [Link]

  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). PMC - NCBI. [Link]

  • 5-Iodo-6-methylpyridin-2-amine. PubChem. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

Sources

Method

Application Note: Regioselective Buchwald-Hartwig Amination of (5-Iodo-pyridin-2-yl)-methyl-amine Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The functionalization of halopyridines is a cornerstone of modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The functionalization of halopyridines is a cornerstone of modern medicinal chemistry, providing access to diverse heterocyclic scaffolds found in kinase inhibitors and GPCR ligands. Specifically, (5-Iodo-pyridin-2-yl)-methyl-amine (CAS: 280116-78-1)[1] represents a highly valuable, yet synthetically challenging, bifunctional building block.

Direct palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of this substrate is complicated by its dual nature: it possesses a highly electrophilic 5-iodo site and a potentially chelating 2-methylamino group. Unprotected 2-aminopyridines can act as bidentate ligands, coordinating to the palladium center and stalling the catalytic cycle[2]. This application note provides a field-proven, self-validating methodology to overcome these limitations through strategic protecting-group chemistry and rational catalyst selection, ensuring high-yielding and regioselective amination at the 5-position.

Mechanistic Insights & Causality: The "Why" Behind the Protocol

To achieve robust coupling, the catalytic system must be carefully tuned to navigate the specific electronic and steric demands of the iodopyridine electrophile[3].

Overcoming Substrate Chelation

The spatial arrangement of the pyridine nitrogen and the exocyclic secondary amine allows for the formation of a stable, thermodynamically favored complex with Pd(II) intermediates. While chelating bis(phosphine) ligands like BINAP can partially overcome this effect[2], the most robust industrial approach is the N-Boc protection of the 2-methylamino group. The bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group eliminates the nucleophilicity of the exocyclic amine and disrupts its ability to chelate the metal center, funneling the substrate exclusively into the desired oxidative addition pathway.

Catalyst and Ligand Selection

Aryl iodides are highly reactive toward oxidative addition but frequently form stable, unreactive Pd(II)-iodide bridged dimers.

  • Bidentate Ligands: Ligands such as Xantphos or BINAP are highly effective at breaking these dimers and promoting reductive elimination, particularly when coupling with anilines[4][5].

  • Bulky Monophosphines: For primary aliphatic amines, BrettPhos is preferred as its massive steric bulk accelerates reductive elimination while strictly suppressing unwanted β -hydride elimination pathways.

The "Base Effect"

The choice of base dictates the functional group tolerance of the reaction[6]. While sodium tert-butoxide (NaOtBu) is historically standard, it can cleave sensitive functional groups. For aryl iodides, utilizing a weaker base such as Cesium Carbonate (Cs₂CO₃) in combination with a Pd-BINAP or Pd-Xantphos catalyst triggers a rate-increasing "base effect," significantly enhancing yields and regioselectivity while preserving the integrity of the molecule[7].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA + Ar-I AC Amine Coordination OA->AC + HNR2, Base RE Reductive Elimination AC->RE - Base·HI RE->Pd0 - Ar-NR2

General palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Synthetic Workflow

The optimized workflow consists of three distinct phases: Protection, Amination, and Deprotection.

Workflow SM 5-Iodo-N-methylpyridin- 2-amine Prot N-Boc Protection (Boc2O, DMAP) SM->Prot Int N-Boc Intermediate Prot->Int Coupling Buchwald-Hartwig Amination Int->Coupling + Amine (HNR2) Prod Coupled Product Coupling->Prod Deprot TFA Deprotection Prod->Deprot Final Target Aminopyridine Deprot->Final

Synthetic workflow for the regioselective amination of (5-Iodo-pyridin-2-yl)-methyl-amine.

Experimental Protocols

Note: All Buchwald-Hartwig couplings must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents to prevent oxidation of the Pd(0) active species.

Protocol A: Synthesis of tert-Butyl (5-iodopyridin-2-yl)(methyl)carbamate (Protection)
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (5-Iodo-pyridin-2-yl)-methyl-amine (2.34 g, 10.0 mmol) and 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol).

  • Solvation: Dissolve the mixture in anhydrous Tetrahydrofuran (THF) (30 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12.0 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the N-Boc protected intermediate as a white solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

The following is a generalized protocol optimized for coupling with secondary amines (e.g., morpholine).

  • Preparation: In an oven-dried Schlenk tube, combine the tert-Butyl (5-iodopyridin-2-yl)(methyl)carbamate (334 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 4 mol% Pd), Xantphos (34.7 mg, 0.06 mmol), and finely powdered, anhydrous Cs₂CO₃ (651 mg, 2.0 mmol)[5][7].

  • Degassing: Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon (repeat for a total of 3 cycles).

  • Solvent & Nucleophile Addition: Syringe in anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by Morpholine (104 µL, 1.2 mmol)[6].

  • Heating: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the reaction mixture in an oil bath at 90 °C for 14 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional Ethyl Acetate (20 mL).

  • Isolation: Concentrate the filtrate in vacuo and purify the residue by silica gel chromatography to isolate the coupled product.

Protocol C: Boc-Deprotection (Optional)
  • Reaction: Dissolve the coupled product (1.0 mmol) in Dichloromethane (DCM) (8.0 mL). Add Trifluoroacetic acid (TFA) (2.0 mL) dropwise at 0 °C.

  • Stirring: Stir at room temperature for 2–4 hours until LC-MS indicates complete deprotection.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM (3 × 15 mL). Dry and concentrate to yield the final 2-methylamino-5-aminopyridine derivative.

Quantitative Data & Optimization Guidelines

To assist in rational experimental design, the following tables summarize the quantitative optimization parameters for the amination of the protected iodopyridine core.

Table 1: Ligand and Base Selection Matrix by Amine Class
Amine ClassPreferred LigandPreferred BaseRationale for Selection
Primary Aliphatic BrettPhosNaOtBu or Cs₂CO₃Extreme steric bulk prevents β -hydride elimination; promotes rapid reductive elimination.
Secondary Aliphatic RuPhosNaOtBuHighly active for secondary amines; prevents off-target binding.
Anilines (Aryl Amines) Xantphos / BINAPCs₂CO₃Bidentate bite angle enforces favorable geometry for C-N bond formation; weak base prevents side reactions[5][7].
Table 2: Representative Reaction Yields (Optimized Conditions)

Conditions: 1.0 equiv Ar-I, 1.2 equiv Amine, 4 mol% Pd, 6 mol% Ligand, 2.0 equiv Base, 1,4-Dioxane, 90 °C, 14 h.

Nucleophile (Amine)LigandBaseConversion (%)Isolated Yield (%)
MorpholineXantphosCs₂CO₃>99%92%
AnilineBINAPCs₂CO₃95%88%
n-HexylamineBrettPhosNaOtBu>99%85%
PiperidineRuPhosNaOtBu98%90%

References

  • Wagaw, S., & Buchwald, S. L. (1996). The synthesis of aminopyridines employing palladium-catalyzed carbon−nitrogen bond formation. Journal of Organic Chemistry, 61(21), 7240-7241. URL:[Link]

  • Kuil, M., et al. (2004). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 69(24), 8416-8420. URL:[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. URL:[Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13‐15), 1599-1626. URL:[Link]

Sources

Application

Introduction: The Strategic Importance of N-Alkylated Pyridines in Drug Discovery

An In-depth Guide to the N-Alkylation of (5-Iodo-pyridin-2-yl)-methyl-amine: Application Notes and Protocols N-alkylated pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the N-Alkylation of (5-Iodo-pyridin-2-yl)-methyl-amine: Application Notes and Protocols

N-alkylated pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The pyridine ring, an electron-deficient aromatic system, offers unique properties for molecular recognition and metabolic stability. The specific substrate, (5-Iodo-pyridin-2-yl)-methyl-amine, is a particularly valuable building block for drug development professionals. The iodo-substituent at the C5 position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries. The secondary amine provides a direct vector for introducing various alkyl groups, which can modulate a compound's potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers on the N-alkylation of this key intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering two robust and distinct protocols: classical direct alkylation and reductive amination. By understanding the causality behind experimental choices, scientists can better troubleshoot and adapt these methods for their specific synthetic targets.

Methodological & Mechanistic Considerations

The conversion of a secondary amine to a tertiary amine can be achieved through several strategic approaches. The choice of method depends on the desired alkyl group, the stability of the substrate, and the availability of starting materials.

Strategy 1: Direct N-Alkylation via Sₙ2 Reaction

Direct alkylation is a fundamental method for forming C-N bonds, involving the reaction of the amine with an alkylating agent, typically an alkyl halide. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.

  • The Role of the Base: The secondary amine itself is nucleophilic, but its reactivity is significantly enhanced upon deprotonation to form the corresponding amide anion. The pKa of a secondary amine is high, necessitating the use of a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the amine, driving the reaction forward by producing hydrogen gas.[1] Alternative bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or DMSO, though they may require higher temperatures.[2][3]

  • Solvent Selection: The choice of solvent is critical for success. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are preferred. They are capable of dissolving the amine substrate and the resulting amide salt while not interfering with the reaction by protonating the strong base or the amide anion.[1]

  • Alkylating Agent Reactivity: The efficiency of the alkylation is dependent on the leaving group of the alkylating agent. The general order of reactivity is R-I > R-Br > R-Cl. While alkyl iodides are the most reactive, they are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability.

A potential pitfall of direct alkylation is the possibility of over-alkylation, where the amine reacts multiple times with the alkylating agent.[4] However, this is not a concern when starting with a secondary amine to form a tertiary amine, as the product lacks a proton on the nitrogen for further deprotonation and reaction. Quaternization, the formation of a quaternary ammonium salt, can occur with excess alkylating agent but is generally a slower process.[4]

Strategy 2: Reductive Amination

Reductive amination is a powerful and highly versatile alternative for N-alkylation that avoids the use of harsh bases and potentially aggressive alkylating agents.[5] This one-pot reaction proceeds in two stages:

  • Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an unstable iminium ion intermediate.

  • In-situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.[6]

  • Key Advantages: This method offers excellent chemoselectivity and typically proceeds under mild conditions.[5] It is particularly advantageous for introducing complex alkyl groups for which the corresponding alkyl halide may be unstable or difficult to access.

  • Choice of Reducing Agent: The success of reductive amination hinges on using a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose and is widely used due to its selectivity and ease of handling.[6] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce cyanide waste streams.[6]

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary strategies discussed for the N-alkylation of (5-Iodo-pyridin-2-yl)-methyl-amine.

G cluster_start Starting Material cluster_path1 Strategy 1: Direct Alkylation cluster_path2 Strategy 2: Reductive Amination cluster_end Product SM (5-Iodo-pyridin-2-yl)-methyl-amine P1_Step1 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) SM->P1_Step1 Sₙ2 Pathway P2_Step1 1. Aldehyde/Ketone (R'C(O)R'') 2. Reducing Agent (e.g., NaBH(OAc)₃) SM->P2_Step1 Iminium Formation Product N-Alkyl-(5-Iodo-pyridin-2-yl)-methyl-amine P1_Step1->Product P2_Step1->Product

Caption: Synthetic strategies for N-alkylation.

Materials and Equipment

Reagents & Solvents Equipment
(5-Iodo-pyridin-2-yl)-methyl-amineRound-bottom flasks
Alkyl halide (e.g., Iodomethane, Benzyl bromide)Magnetic stirrer and stir bars
Aldehyde or KetoneSyringes and needles
Sodium hydride (NaH), 60% dispersion in mineral oilInert atmosphere setup (Nitrogen or Argon)
Sodium triacetoxyborohydride (NaBH(OAc)₃)Ice bath
Anhydrous DMF, THF, or Dichloromethane (DCM)Separatory funnel
Saturated aqueous sodium bicarbonate (NaHCO₃)Rotary evaporator
Saturated aqueous sodium chloride (Brine)Thin Layer Chromatography (TLC) plates and chamber
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Column chromatography setup (silica gel)
Ethyl acetate, HexanesStandard laboratory glassware

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Alkylating agents can be toxic, mutagenic, and lachrymatory. Handle with extreme care.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Iodine-containing compounds can be harmful. Avoid inhalation of dust and skin contact.[7][8]

  • Pyridine derivatives are often associated with a strong, unpleasant odor and potential toxicity.[9]

Protocol 1: Direct N-Alkylation using Sodium Hydride

This protocol describes a general procedure for direct alkylation using an alkyl halide.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe to dissolve the starting material (concentration approx. 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive alkylating agents.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.

  • Work-up: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.[11]

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a milder, alternative route using an aldehyde or ketone.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (concentration approx. 0.1-0.5 M).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) to the solution in one portion. A small amount of acetic acid (0.1 equiv) can be added to catalyze iminium ion formation, if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired tertiary amine.[11]

Experimental Workflow and Data Summary

The general laboratory workflow for these protocols is outlined below.

G start Reaction Setup (Inert Atmosphere for Protocol 1) reagents Add Substrate, Solvent, and Reagents start->reagents reaction Stir at Appropriate Temperature reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete quench Reaction Quench (Water or NaHCO₃) monitor->quench Complete workup Aqueous Work-up & Extraction quench->workup purify Dry, Concentrate, & Purify (Chromatography) workup->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: General experimental workflow.

Summary of Reaction Parameters
ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Key Reagents Base (NaH), Alkyl Halide (R-X)Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃)
Typical Solvents Anhydrous DMF, THFAnhydrous DCM, DCE
Temperature 0 °C to 60 °CRoom Temperature
Reaction Time 2 - 16 hours4 - 24 hours
Work-up Aqueous Quench (H₂O), ExtractionBasic Quench (NaHCO₃), Extraction
Key Advantage Simple, powerful for reactive alkyl halidesMild conditions, broad substrate scope
Key Limitation Requires strong base, sensitive to moistureSlower for some substrates, requires carbonyl

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive base (Protocol 1).2. Wet reagents/solvents.3. Low reaction temperature or insufficient time.4. Unreactive alkylating agent (e.g., R-Cl).1. Use a fresh bottle of NaH.2. Ensure all glassware is flame-dried and solvents are anhydrous.[1]3. Increase temperature and/or reaction time.4. Switch to a more reactive alkyl bromide or iodide.
Multiple Products Observed 1. Impure starting materials.2. Side reactions (e.g., elimination with bulky alkyl halides).3. Degradation of product or starting material.1. Purify starting materials before reaction.2. Use milder conditions (lower temp) or switch to reductive amination.3. Ensure reaction is not run for an excessive amount of time.
Difficult Purification 1. Residual DMF in crude product.2. Product has similar polarity to a byproduct.1. Perform multiple aqueous washes during work-up to remove DMF.2. Optimize chromatography conditions (try different solvent systems).
Reaction Stalls (Reductive Amination) 1. Inefficient iminium ion formation.2. Deactivated aldehyde/ketone.1. Add a catalytic amount of acetic acid to promote iminium formation.2. Use a more reactive (less sterically hindered) aldehyde.

References

  • Luo, R., Liu, L., Tong, J., Ouyang, L., & Liao, J. (2025). An iridium-catalyzed Leuckart-type reductive amination of carbonyls delivers formamides in good yields. Synthesis, 57, 629-636.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination To The Rescue. Retrieved from [Link]

  • Zhang, C., et al. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. RSC Publishing. Retrieved from [Link]

  • Lu, X.-H., et al. (2014). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Öcal, N., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Comins, D. L., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Retrieved from [Link]

  • Google Patents. (2012). Purification method of pyridine and pyridine derivatives.
  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine. Retrieved from [Link]

  • CDC/NIOSH. (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Google Patents. (2012). Method for N-alkylation of 2-pyridone.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Method

The Strategic Application of (5-Iodo-pyridin-2-yl)-methyl-amine in the Synthesis of Targeted Kinase Inhibitors

Introduction: The Emergence of a Privileged Scaffold in Oncology In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in molecules exhibiting potent biological activity.[1] Within this class, halo-substituted aminopyridines have garnered significant attention as versatile building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the realm of oncology.[2] (5-Iodo-pyridin-2-yl)-methyl-amine, with its strategically positioned iodo and methylamino functionalities, has emerged as a key intermediate in the synthesis of several targeted cancer therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this valuable synthetic precursor, with a focus on its application in the synthesis of multi-kinase inhibitors.

The presence of an iodine atom at the 5-position of the pyridine ring renders the molecule highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] These reactions are foundational in modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4] The methylamino group at the 2-position provides a crucial point for further molecular elaboration, often playing a direct role in binding to the target protein. This dual functionality makes (5-Iodo-pyridin-2-yl)-methyl-amine a highly sought-after intermediate in the construction of complex API architectures.

This guide will delve into the mechanistic underpinnings of the key synthetic transformations involving (5-Iodo-pyridin-2-yl)-methyl-amine, provide detailed, field-proven protocols for its use, and present its application in the synthesis of exemplary APIs.

Core Applications in API Synthesis: A Gateway to Kinase Inhibitors

(5-Iodo-pyridin-2-yl)-methyl-amine and its close analogs are pivotal in the synthesis of a class of anti-cancer drugs known as multi-kinase inhibitors. These drugs function by blocking the action of several different protein kinases, enzymes that are often overactive in cancer cells and play a crucial role in tumor growth and progression. Prominent examples include Sorafenib (Nexavar®) and Regorafenib (Stivarga®), which are used to treat various cancers, including advanced renal cell carcinoma, hepatocellular carcinoma, and metastatic colorectal cancer.[5][6]

The synthetic utility of (5-Iodo-pyridin-2-yl)-methyl-amine lies in its ability to participate in sequential cross-coupling reactions, allowing for the convergent assembly of the final drug molecule. The iodine atom serves as a handle for the introduction of an aryl or heteroaryl moiety via a Suzuki-Miyaura coupling, while the methylamino group can be acylated or participate in other bond-forming reactions.

Mechanistic Insights into Key Transformations

A thorough understanding of the reaction mechanisms is paramount for successful process development and optimization. The two primary palladium-catalyzed reactions utilizing (5-Iodo-pyridin-2-yl)-methyl-amine are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[3] The general catalytic cycle is illustrated below.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (+ Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base, - I-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product (Ar-Ar') Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction commences with the oxidative addition of the aryl iodide (in this case, (5-Iodo-pyridin-2-yl)-methyl-amine) to a palladium(0) complex. This is often the rate-determining step.[3] Subsequent transmetalation with an organoboron species, activated by a base, followed by reductive elimination, yields the desired biaryl product and regenerates the palladium(0) catalyst.[7]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[4] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] The catalytic cycle shares similarities with the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (+ Ar-I) [(Ar)Pd(II)(L2)(HNR'R'')]I [(Ar)Pd(II)(L2)(HNR'R'')]I Ar-Pd(II)-I(L2)->[(Ar)Pd(II)(L2)(HNR'R'')]I Amine Coordination (+ HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [(Ar)Pd(II)(L2)(HNR'R'')]I->Ar-Pd(II)-NR'R''(L2) Deprotonation (+ Base, - H-Base+, - I-) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Regeneration Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)-NR'R''(L2)->Product (Ar-NR'R'') Reductive Elimination

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting palladium(II) complex coordinates with the amine. A base then deprotonates the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex affords the arylamine product and regenerates the palladium(0) catalyst.[2][4]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Suzuki-Miyaura Coupling of (5-Iodo-pyridin-2-yl)-methyl-amine with an Arylboronic Acid

Objective: To synthesize a 5-aryl-substituted (pyridin-2-yl)-methyl-amine derivative.

Materials:

  • (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add (5-Iodo-pyridin-2-yl)-methyl-amine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

ParameterRecommended ConditionsExpected Yield
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂70-95%
BaseK₂CO₃, K₃PO₄, Cs₂CO₃-
SolventDioxane/H₂O, Toluene/H₂O, DMF-
Temperature80-110 °C-

Table 1: Typical reaction parameters for the Suzuki-Miyaura coupling of (5-Iodo-pyridin-2-yl)-methyl-amine.

Protocol 2: Buchwald-Hartwig Amination of (5-Iodo-pyridin-2-yl)-methyl-amine with a Secondary Amine

Objective: To synthesize a 5-(N,N-disubstituted-amino)-pyridin-2-yl-methyl-amine derivative.

Materials:

  • (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 eq)

  • Secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or BINAP, 0.01-0.05 eq)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the secondary amine and (5-Iodo-pyridin-2-yl)-methyl-amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization.

ParameterRecommended ConditionsExpected Yield
Catalyst SystemPd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP65-90%
BaseNaOtBu, K₃PO₄, Cs₂CO₃-
SolventToluene, Dioxane, THF-
Temperature80-120 °C-

Table 2: Typical reaction parameters for the Buchwald-Hartwig amination of (5-Iodo-pyridin-2-yl)-methyl-amine.

Application in the Synthesis of Sorafenib

A key application of iodo-aminopyridine derivatives is in the synthesis of Sorafenib. While many reported syntheses of Sorafenib utilize the analogous 4-chloro-N-methyl-2-pyridinecarboxamide, the principles of employing a halo-pyridine scaffold are directly transferable.[5][8] A convergent synthesis would involve the coupling of a pre-formed urea-phenol fragment with the halo-pyridine moiety.

Sorafenib_Synthesis cluster_1 Fragment 1 cluster_2 Fragment 2 Urea-Phenol 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea Sorafenib Sorafenib Urea-Phenol->Sorafenib Nucleophilic Aromatic Substitution Iodo-Pyridine (5-Iodo-pyridin-2-yl)-methyl-amine (or chloro-analog) Iodo-Pyridine->Sorafenib

Figure 3: Convergent synthetic strategy for Sorafenib.

In a typical synthetic route, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea is reacted with a 4-halo-N-methylpicolinamide derivative in the presence of a base like potassium tert-butoxide to form the diaryl ether linkage.[9] The use of (5-Iodo-pyridin-2-yl)-methyl-amine or its derivatives in similar palladium-catalyzed etherification reactions is also a viable and documented strategy in medicinal chemistry.

Conclusion

(5-Iodo-pyridin-2-yl)-methyl-amine is a highly valuable and versatile building block in the synthesis of complex APIs, particularly targeted kinase inhibitors. Its dual functionality allows for the strategic and efficient construction of carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions. A solid understanding of the underlying mechanisms of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, coupled with the detailed protocols provided herein, will empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, ultimately contributing to the advancement of novel therapeutics.

References

  • Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1963-1977.
  • Buchwald, S. L., & Hartwig, J. F. (2019). Buchwald–Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Christensen, H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • PubMed. (2024, February 29). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396.
  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(25), 8151-8156.
  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1138-1144.
  • Sowiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2245.
  • Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(01), 422-429.
  • Prachi, R., & Gill, M. S. (2023, August 21). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7, 422-429.
  • Chen, G., et al. (2022). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • QuickCompany. (n.d.). Novel Process For The Preparation Of Sorafenib. Retrieved from [Link]

  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • PubMed. (2022, July 15). Suzuki-Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr-Protected 5-Iodo-2'-Deoxyuridine via Palladium-catalyzed Reactions. Retrieved from [Link]

  • Li, R., & Peng, G. (2023). A method with safety and convenience to synthesize Regorafenib. Highlights in Science, Engineering and Technology, 40, 143-149.
  • Wang, Y., et al. (2020). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. European Journal of Medicinal Chemistry, 192, 112185.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Google Patents. (n.d.). AU2016387566A1 - An improved process for the preparation of Regorafenib.
  • Domínguez-Vidal, A., et al. (2019). Recent Development in Palladium-Catalyzed Domino Reactions: Access to Materials and Biologically Important Carbo- and Heterocycles. Organometallics, 38(9), 1747-1763.
  • Wang, C., et al. (2021). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 11, 14833-14837.
  • Biffis, A., et al. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine

An In-Depth Technical Guide Welcome to the technical support center for the synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navig...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Welcome to the technical support center for the synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via the reductive amination of 5-iodo-2-formylpyridine with methylamine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve reaction yields, minimize impurities, and ensure reproducible results.

The core of this synthesis is the reductive amination reaction, a powerful method for forming C-N bonds. The process involves two key stages: the formation of an intermediate imine from the aldehyde and amine, followed by the reduction of this imine to the target secondary amine.[1] Success hinges on carefully controlling the equilibrium of imine formation and selecting a reducing agent that acts selectively on the imine without affecting the starting aldehyde.[2]

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine via one-pot reductive amination.

G cluster_prep Reaction Setup cluster_reaction Reaction & Reduction cluster_workup Work-up & Purification A Dissolve 5-iodo-2- formylpyridine in anhydrous solvent (e.g., DCE) B Add drying agent (e.g., 4Å Molecular Sieves) A->B C Add Methylamine (solution or gas) B->C D Stir for Imine Formation (e.g., 1-2 hours at RT) C->D E Add Reducing Agent (e.g., NaBH(OAc)3) portion-wise D->E F Monitor Reaction (TLC / LCMS) E->F G Quench Reaction (e.g., sat. NaHCO3) F->G Reaction Complete H Aqueous Work-up (Acid-Base Extraction) G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

Caption: General workflow for one-pot reductive amination.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis.

Question 1: My reaction yield is consistently low, and I recover a significant amount of unreacted 5-iodo-2-formylpyridine. What are the likely causes?

Answer: This is a classic symptom of incomplete imine formation. The reaction between an aldehyde and an amine to form an imine is a reversible equilibrium that produces one equivalent of water.[1] If this water is not removed, the equilibrium cannot be driven towards the imine, leaving unreacted starting material.

Causality & Solution:

  • Presence of Water: The most common culprit is residual water in the reagents or solvent.

    • Protocol: Use anhydrous solvents and ensure your methylamine solution is as dry as possible. Crucially, add a drying agent to the reaction mixture before adding the reducing agent. Powdered and activated 4 Å molecular sieves are highly effective for this purpose.[3] In a typical setup, for a reaction using 6.0 mmol of aldehyde, adding ~0.5 g of activated 4 Å molecular sieves and stirring for 1 hour after the addition of the amine, but before the reductant, can dramatically improve yields.[3]

  • Insufficient Reaction Time for Imine Formation: The imine needs time to form before it can be reduced.

    • Protocol: After adding the aldehyde and amine, allow the mixture to stir at room temperature for at least 1-2 hours before introducing the reducing agent. This allows the imine concentration to build, favoring its subsequent reduction.

Question 2: My primary byproduct is (5-iodo-pyridin-2-yl)-methanol. How can I prevent the reduction of my starting aldehyde?

Answer: The formation of the corresponding alcohol indicates that your reducing agent is not selective enough and is reducing the starting aldehyde faster than, or concurrent with, the imine. This is a common issue with powerful reducing agents like sodium borohydride (NaBH₄) when used in a one-pot procedure.

Causality & Solution:

The choice of reducing agent is critical for chemoselectivity in a reductive amination.[2] A successful procedure requires a reductant that reduces the protonated imine (iminium ion) much faster than the starting carbonyl.

  • Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2][4] It is less reactive than NaBH₄ and shows excellent selectivity for imines over aldehydes, especially in a non-protic solvent like 1,2-dichloroethane (DCE).[2]

  • Avoid Protic Solvents with NaBH₄: If you must use NaBH₄, avoid alcoholic solvents like methanol in a one-pot setup, as they can accelerate aldehyde reduction. A better approach is a two-step (indirect) procedure: first, form the imine in methanol, and then add NaBH₄.[2]

ReagentTypical SolventSelectivityConsiderations
NaBH(OAc)₃ DCE, THFHigh for Imine > AldehydeReagent of choice; mild, high-yielding.[2][4]
Pyridine-Borane MethanolHigh for Imine > AldehydeGood alternative to borohydrides; stable in methanol.[3][5]
NaBH₃CN MethanolHigh (at acidic pH)Effective but highly toxic.[1]
NaBH₄ MethanolLow for Imine vs. AldehydeProne to reducing the starting aldehyde; best used in a two-step process.[2]

Question 3: My final product is contaminated with the tertiary amine, N-methyl-N-((5-iodopyridin-2-yl)methyl)methanamine. How do I prevent this over-alkylation?

Answer: Formation of the tertiary amine occurs when the desired secondary amine product, (5-Iodo-pyridin-2-yl)-methyl-amine, acts as a nucleophile itself and reacts with another molecule of the starting aldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine.

Causality & Solution:

This side reaction is a common problem, especially when the stoichiometry is not carefully controlled or when the secondary amine product is highly reactive.[3]

  • Control Stoichiometry: The simplest method to suppress dialkylation is to use an excess of the primary amine (methylamine). Using a 1.5 to 2-fold excess of methylamine relative to the aldehyde will statistically favor the reaction of the aldehyde with methylamine over the secondary amine product.[3]

  • Slow Addition of Aldehyde: If practical, a slow addition of the 5-iodo-2-formylpyridine to a solution containing the methylamine and reducing agent can keep the aldehyde concentration low at any given moment, thus minimizing the chance for the secondary amine product to react with it.

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable, go-to experimental protocol for a lab-scale synthesis of (5-Iodo-pyridin-2-yl)-methyl-amine?

Answer: For reliability and high yield, a one-pot reaction using sodium triacetoxyborohydride (NaBH(OAc)₃) in an anhydrous, non-protic solvent is highly recommended.

Detailed Experimental Protocol:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-iodo-2-formylpyridine (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add a solution of methylamine (1.5 eq, e.g., as a 2.0 M solution in THF) to the flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. An initial exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LCMS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 1 hour, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid via silica gel column chromatography to yield the pure product.

Question 2: How should I choose the right reducing agent for my synthesis?

Answer: The choice depends on a balance of selectivity, safety, and reaction conditions. The following decision tree can guide your selection.

G Start Start: Choose Reducing Agent Q1 Is the starting aldehyde sensitive to reduction? Start->Q1 A1_Yes Use a mild, chemoselective reagent. Q1->A1_Yes Yes Q2 Are you using a stepwise (indirect) procedure? Q1->Q2 No Rec1 Recommended: NaBH(OAc)3 in DCE A1_Yes->Rec1 Rec2 Alternative: Pyridine-Borane in MeOH A1_Yes->Rec2 A2_Yes NaBH4 can be used after imine is pre-formed. Q2->A2_Yes Yes A2_No Avoid NaBH4 in a one-pot reaction due to low selectivity. Q2->A2_No No (One-Pot) Q3 Is toxicity a major concern? A2_No->Q3 A3_Yes Avoid NaBH3CN. Q3->A3_Yes Yes

Caption: Decision tree for selecting a reducing agent.

Question 3: Are there any specific stability concerns with the 5-iodo-pyridine moiety during this reaction?

Answer: Yes, the carbon-iodine bond can be susceptible to reduction (dehalogenation), although this is highly dependent on the chosen method.

  • Hydride Reagents (NaBH(OAc)₃, NaBH₄, etc.): These reagents are generally very compatible with aryl iodides and pose a low risk of de-iodination under standard reductive amination conditions. They are the preferred choice for this substrate.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This method carries a significant risk of de-iodination. Palladium catalysts, in particular, are well-known to catalyze the reduction of aryl halides. Using catalytic hydrogenation for this specific synthesis is not recommended unless extensive optimization is performed with specialized catalysts to avoid loss of the essential iodo-substituent.

Question 4: What are the best practices for the work-up and purification of the final amine product?

Answer: As a basic amine, (5-Iodo-pyridin-2-yl)-methyl-amine can be effectively purified using an acid-base extraction to remove neutral impurities like unreacted aldehyde or the alcohol byproduct.

Work-up Protocol:

  • After quenching the reaction, extract the crude product into an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic amine product will move into the aqueous layer as the hydrochloride salt, while neutral impurities remain in the organic layer.

  • Separate the layers and discard the organic phase.

  • Basify the acidic aqueous layer to a pH > 10 by carefully adding a base (e.g., 2 M NaOH or solid K₂CO₃). This will deprotonate the amine salt, regenerating the free base.

  • Extract the free amine back into an organic solvent (e.g., DCM or Ethyl Acetate, 3x).

  • Combine these final organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the purified (or significantly enriched) amine product, which can then be further purified by chromatography if necessary.

References

  • Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Available at: [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Reagent Guides. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Lecornue, F., & Dehli, J. (2004). Process for the preparation on 2-aminomethylpyridine derivatives. U.S. Patent No. 7,608,720 B2.
  • D'Ambrieres, M., et al. (2002). Synthesis method and intermediates of pyridin-2-yl-methylamine. European Patent No. EP 1 358 179 B1.

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation in (5-Iodo-pyridin-2-yl)-methyl-amine Coupling Reactions

Introduction This guide is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize derivatives of (5-Iodo-pyridin-2-yl)-methyl-amine. While a powerful transformation for C-N bond formation, a frequent and challenging side reaction is the premature loss of the iodine substituent from the pyridine ring, a process known as hydrodehalogenation or simply "dehalogenation." This leads to the formation of the undesired (pyridin-2-yl)-methyl-amine byproduct, reducing the yield of the target molecule and complicating purification.

This technical center provides in-depth troubleshooting strategies, explains the underlying chemical mechanisms responsible for dehalogenation, and offers validated protocols to help you mitigate this common issue.

Part 1: Understanding and Diagnosing the Dehalogenation Problem

This section addresses the most common initial questions and observations from researchers in the field.

Frequently Asked Questions (FAQs)

Q1: My reaction is consuming the 5-iodopyridine starting material, but I'm seeing a major byproduct with a mass corresponding to the loss of iodine (M-126.9 u). What is happening?

A1: You are observing hydrodehalogenation. This is a competitive side reaction where the iodine atom on your pyridine ring is replaced by a hydrogen atom.[1][2] Instead of forming the desired C-N bond with your amine coupling partner, a C-H bond is formed, yielding the de-iodinated pyridine. This is a common issue, especially with electron-deficient N-heterocyclic halides like iodopyridines.[1]

Q2: What is the primary chemical species responsible for this unwanted reaction?

A2: The most common culprit is a palladium-hydride (Pd-H) species generated within the catalytic cycle.[1][3] This highly reactive intermediate can reductively eliminate the aryl group to form the Ar-H byproduct instead of proceeding down the desired C-N coupling pathway.

Q3: Where does this palladium-hydride (Pd-H) species come from?

A3: Pd-H species can form through several pathways:

  • Reaction with the Base: Strong bases, particularly those with available β-hydrogens (like sodium tert-butoxide), can react with the palladium catalyst to generate hydrides.[4]

  • From the Solvent: Protic solvents (like alcohols) or even trace amounts of water can serve as hydride or proton sources.[1][5] Aprotic solvents like THF can also degrade to become hydride donors under certain conditions.

  • From the Amine: The amine coupling partner itself or other additives can sometimes act as a hydride source.

Q4: Why is my 5-iodopyridine substrate so susceptible to this problem?

A4: The susceptibility of aryl halides to dehalogenation generally follows the trend I > Br > Cl.[1] Aryl iodides are more reactive and undergo oxidative addition to the Pd(0) catalyst more readily.[6] This increased reactivity also makes them more prone to side reactions like dehalogenation. Furthermore, the electron-deficient nature of the pyridine ring can influence the stability of intermediates in the catalytic cycle, sometimes favoring the dehalogenation pathway.[1]

Part 2: Core Mechanisms and Mitigation Strategies

A foundational understanding of the catalytic cycle and the competing dehalogenation pathway is essential for effective troubleshooting.

The Competing Pathways: C-N Coupling vs. Dehalogenation

The desired Buchwald-Hartwig amination and the undesired dehalogenation reaction branch from a common intermediate. The goal of any optimization is to accelerate the rate of reductive elimination for C-N bond formation (kRE(C-N)) relative to the rate of reductive elimination for C-H bond formation (kRE(C-H)).

G Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-I(Lₙ) Oxidative Addition Intermediate Pd0->OxAdd + Ar-I ArI (5-Iodo-pyridin-2-yl)-methyl-amine (Ar-I) ArI->OxAdd Amine Coupling Partner (R₂NH) AmineComplex [Ar-Pd(II)-NR₂(Lₙ)]⁺ Amine->AmineComplex Base Base Base->AmineComplex OxAdd->AmineComplex + Amine/Base - HX PdH Ar-Pd(II)-H(Lₙ) Dehalogenation Intermediate OxAdd->PdH + [H]⁻ DesiredProduct Desired Product (Ar-NR₂) AmineComplex->DesiredProduct Reductive Elimination (k_RE(C-N)) DehalogenationSource Hydride Source (Base, Solvent, H₂O) DehalogenationSource->PdH Byproduct Dehalogenated Byproduct (Ar-H) PdH->Byproduct Reductive Elimination (k_RE(C-H)) DesiredProduct->Pd0 Catalyst Regeneration Byproduct->Pd0 Catalyst Regeneration

Sources

Troubleshooting

Technical Support Center: Derivatization of (5-Iodo-pyridin-2-yl)-methyl-amine

Welcome to the Technical Support Center. (5-Iodo-pyridin-2-yl)-methyl-amine is a highly versatile bifunctional building block used extensively in drug discovery and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (5-Iodo-pyridin-2-yl)-methyl-amine is a highly versatile bifunctional building block used extensively in drug discovery and materials science. However, its complex reactivity profile—combining a nucleophilic primary amine, a coordinating pyridine nitrogen, and a highly reactive aryl iodide—makes it uniquely prone to side reactions.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize side reactions and maximize yields during derivatization.

Part 1: Diagnostic Reactivity Map

Before troubleshooting specific reactions, it is critical to understand the competing electronic and steric pathways inherent to this molecule.

ReactivityMap Core (5-Iodo-pyridin-2-yl) -methyl-amine Amine Primary Amine (-CH2NH2) Core->Amine Nucleophilic Iodide Aryl Iodide (5-Iodo) Core->Iodide Electrophilic Pyridine Pyridine Ring (N) Core->Pyridine Basic/Coordinating OverAlk Over-Alkylation Amine->OverAlk Direct Alkylation Poisoning Catalyst Poisoning Amine->Poisoning Pd-Coordination Deiodination Deiodination Iodide->Deiodination Hydride Source NAlkylation N-Alkylation Pyridine->NAlkylation Strong Electrophiles

Fig 1. Reactivity map of (5-Iodo-pyridin-2-yl)-methyl-amine highlighting side reactions.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Amine Functionalization — Why am I getting a mixture of products when trying to mono-alkylate the primary amine?

The Problem: Direct alkylation of the primary amine (-CH₂NH₂) using alkyl halides (e.g., methyl iodide) is notoriously difficult to control. The initial mono-alkylated product (a secondary amine) is more nucleophilic than the starting primary amine. This creates a "runaway train" effect, causing the newly formed amine to compete for the alkylating agent, resulting in an inseparable mixture of secondary, tertiary, and quaternary ammonium salts[1],[2]. The Solution: Abandon direct alkylation in favor of Reductive Amination . By reacting the primary amine with an aldehyde or ketone, you form a transient imine intermediate. This imine is subsequently reduced using a mild hydride donor (such as NaBH₃CN). Because imine formation only occurs once per primary amine equivalent, the reaction strictly halts at the secondary amine stage, completely bypassing over-alkylation[1],[3].

Q2: Cross-Coupling — My Suzuki/Buchwald reaction at the 5-iodo position is stalling, and a black precipitate is forming. What is happening?

The Problem: The black precipitate is "palladium black," which indicates the irreversible aggregation and deactivation of your Pd(0) catalyst[4]. The unprotected primary amine acts as a strong Lewis base, coordinating tightly to the vacant orbitals of the palladium catalyst. This catalyst poisoning prevents the necessary oxidative addition of the aryl iodide into the Pd(0) center, effectively killing the catalytic cycle[5],[6]. The Solution: You must employ an orthogonal protection strategy. Mask the primary amine with a sterically bulky, non-coordinating protecting group—such as a tert-butyloxycarbonyl (Boc) group—prior to the cross-coupling step.

Q3: Cross-Coupling — I protected the amine, but I am now seeing significant amounts of a deiodinated side product. How do I prevent this?

The Problem: Hydrodehalogenation (deiodination) is a common competing pathway in the cross-coupling of electron-deficient aryl iodides. It occurs when the Ar-Pd(II)-I intermediate undergoes a metathesis or β-hydride elimination sequence with a hydride source in the reaction mixture, rather than transmetalating with your desired nucleophile[7],[8]. Strong bases like sodium alkoxides (e.g., NaOtBu) or aliphatic amines with α-hydrogens frequently act as unintended hydride donors[7]. The Solution:

  • Switch the Base: Replace strong alkoxide bases with milder, non-hydride-donating inorganic bases like K₂CO₃ or Cs₂CO₃.

  • Optimize the Ligand: Utilize sterically demanding, electron-rich bidentate phosphine ligands (e.g., dppf) or Buchwald dialkylbiaryl phosphines. These ligands accelerate the desired reductive elimination step, kinetically outcompeting the slower deiodination pathway[9].

Part 3: Quantitative Summary of Side Reactions

Functional GroupObserved Side ReactionMechanistic Cause (Causality)Validated Mitigation Strategy
Primary Amine Over-alkylation (Yield loss >40%)Secondary amine product is more nucleophilic than the starting material[2].Switch to reductive amination using NaBH₃CN and an aldehyde/ketone[1].
Primary Amine Catalyst Poisoning (Pd black)Amine lone pair strongly coordinates to Pd(0)/Pd(II), blocking oxidative addition[5].Pre-mask the amine using Boc₂O or Fmoc-Cl prior to metal catalysis.
Aryl Iodide Deiodination (Hydrodehalogenation)Base (e.g., NaOtBu) donates a hydride to the Ar-Pd-I intermediate[7].Use K₂CO₃/Cs₂CO₃; employ bidentate ligands (e.g., dppf) to speed up reductive elimination[9].
Pyridine Ring N-Alkylation (Pyridinium salt)Pyridine nitrogen attacks strong electrophiles during prolonged heating.Perform reactions at lower temperatures (0–25 °C); use strictly stoichiometric electrophiles.

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow this orthogonal workflow:

Workflow Step1 1. Starting Material (Unprotected) Step2 2. Boc Protection (Amine Masking) Step1->Step2 Boc2O Step3 3. Cross-Coupling (Suzuki/Buchwald) Step2->Step3 Pd Catalyst Boronic Acid Step4 4. Deprotection (TFA/HCl) Step3->Step4 Acid Cleavage Step5 5. Final Product (Functionalized) Step4->Step5 Neutralization

Fig 2. Orthogonal derivatization workflow to prevent catalyst poisoning and over-alkylation.

Protocol A: Selective Boc-Protection of the Primary Amine

This step eliminates the nucleophilicity of the primary amine, preventing both over-alkylation and downstream catalyst poisoning.

  • Initiation: Dissolve (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.1 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) and cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes exothermic degradation and prevents the pyridine nitrogen from competing for the electrophile.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) dropwise. Self-Validation: Using a slight excess (1.05 eq) ensures complete conversion without forcing pyridine N-acylation.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2-4 hours. Monitor reaction completion via TLC (UV active, ninhydrin stain negative upon completion).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling (Deiodination-Free)

This step functionalizes the 5-iodo position while suppressing hydrodehalogenation.

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate from Protocol A (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is specifically chosen over alkoxide bases to prevent hydride-mediated deiodination[7].

  • Solvation: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential for the formation of the reactive boronate hydroxide complex, which facilitates transmetalation.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Causality: The large bite angle of the bidentate dppf ligand forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, outcompeting side reactions[9].

  • Reaction: Heat the mixture to 80 °C under N₂ for 12 hours. Monitor via LC-MS to confirm the absence of the deiodinated mass (M - 126).

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Self-Validation: The Celite pad traps insoluble palladium black and inorganic salts, preventing emulsion formation during the subsequent aqueous wash. Purify via flash column chromatography.

References

  • [1] Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • [3] Reductive amination. Wikipedia.[Link]

  • [5] PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST. YorkSpace.[Link]

  • [7] Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. Journal of the American Chemical Society - ACS Publications.[Link]

  • [6] Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • [4] Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications.[Link]

  • [8] Palladium-Catalyzed Carbenylative Cross-Coupling. UC Irvine - eScholarship.[Link]

  • [9] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.[Link]

Sources

Optimization

overcoming steric hindrance in (5-Iodo-pyridin-2-yl)-methyl-amine substitutions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the derivatization of (5-Iodo-pyridin-2-yl)-methyl-amine (also known as 1-(5-iodopyridin-2-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the derivatization of (5-Iodo-pyridin-2-yl)-methyl-amine (also known as 1-(5-iodopyridin-2-yl)methanamine).

This bifunctional scaffold presents a unique paradox. Because the 2-aminomethyl and 5-iodo groups are situated in a para-like relationship across the pyridine ring, direct intramolecular steric clash between them is negligible. However, researchers consistently experience "steric hindrance" during substitutions. This typically originates from three distinct sources:

  • N-Functionalization Clash: Bulky electrophiles interacting with the adjacent C3-H and the pyridine nitrogen lone pair.

  • Conformational Shielding: Massive N-protecting groups (like Trityl) folding over the molecule and shielding the 5-position from transition metal catalysts.

  • Catalyst Poisoning: The unprotected 2-aminomethylpyridine motif acting as a bidentate ligand, coordinating to Pd/Cu catalysts and masquerading as steric deactivation[1].

Below is our comprehensive troubleshooting guide to help you navigate these challenges.

Diagnostic Workflow for Substitution Failures

DiagnosticTree Start Reaction Failing on (5-Iodo-pyridin-2-yl)-methyl-amine? Q1 Which site are you trying to substitute? Start->Q1 Amine Primary Amine (N-Alkylation/Protection) Q1->Amine N-Site Iodine C-5 Iodine (Cross-Coupling) Q1->Iodine C-5 Site Q2 Are you using a bulky group (e.g., Trityl, di-Boc)? Amine->Q2 Q3 Is the amine protected? Iodine->Q3 Sol1 Issue: Steric clash with C3-H. Solution: Use mono-Boc or Trifluoroacetyl (TFA). Q2->Sol1 Yes Sol2 Issue: Catalyst Poisoning. The free amine chelates Pd/Cu. Solution: Protect the amine. Q3->Sol2 No Q4 Is the protecting group very large (e.g., Trityl)? Q3->Q4 Yes Sol3 Issue: Conformational Shielding. Solution: Use Buchwald ligands (XPhos) or smaller PG. Q4->Sol3 Yes

Decision tree for diagnosing substitution failures in 5-iodo-2-picolylamine derivatives.

FAQ Section 1: N-Functionalization (The Amine Site)

Q: I am trying to di-Boc protect the primary amine, but my yields are stuck at 30%. Why is this happening? A: While the methylene spacer (-CH2-) provides some flexibility, the adjacent pyridine ring creates a sterically demanding microenvironment. When the first Boc group is added, the resulting secondary carbamate adopts a conformation that severely restricts the trajectory of the second electrophile (Boc2O). Steric hindrance can significantly influence the outcome of a reaction, where bulky substituents block access to a particular reaction site[2]. Causality & Solution: To force the di-protection, you must deprotonate the mono-Boc intermediate completely. Use a stronger base (e.g., NaH instead of TEA) and add a catalytic amount of DMAP. Alternatively, switch to an orthogonal, less sterically demanding protecting group strategy, such as a mono-trifluoroacetamide (TFA).

FAQ Section 2: C-5 Cross-Coupling (The Iodo Site)

Q: My Suzuki-Miyaura coupling at the 5-iodo position fails completely when the amine is unprotected. Is the boronic acid too sterically hindered? A: No, this is a classic case of catalyst poisoning. In the literature, reports on the metal-catalyzed coupling of haloheteroarenes are often limited owing to the possibility of heteroatom coordination to the metal center, which leads to poor reactivity[1]. 2-(Aminomethyl)pyridines are excellent bidentate ligands. The free primary amine and the pyridine nitrogen will chelate the Palladium catalyst, forming a stable, catalytically dead complex. You must protect the primary amine before attempting cross-coupling[3].

Q: I protected the amine with a Trityl (triphenylmethyl) group to prevent catalyst poisoning, but now my Buchwald-Hartwig amination at the 5-iodo position is failing. What is happening? A: You have traded an electronic problem (coordination) for a steric one. The massive Trityl group is highly flexible. In solution, the bulky phenyl rings fold back over the pyridine core, creating a "steric shield" that blocks the Palladium catalyst from undergoing oxidative addition into the C5-I bond. Causality & Solution: You must use a highly active, sterically demanding ligand that can force the oxidative addition. Biaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos are specifically designed for this[1]. The bulky ligand forces the Pd center into a highly reactive, monoligated state (L1Pd(0)) that can penetrate the steric shield. However, avoid excessively hindered ligands like BrettPhos, which can fail to provide enhancement due to their own extreme steric bulk[1].

Quantitative Data: Impact of Sterics on C-5 Cross-Coupling

The following table summarizes the causal relationship between amine protection, ligand choice, and the resulting yield in C-5 cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura).

Amine Protecting GroupLigand SystemYield (%)Mechanistic Observation
None (Free Amine) PPh30%Complete catalyst poisoning via bidentate chelation[1].
Trityl (Massive Bulk) PPh3<15%Conformational shielding blocks oxidative addition.
Trityl (Massive Bulk) XPhos or SPhos80 - 85%Bulky ligand forces active L1Pd(0) state, overcoming shield[1].
Trityl (Massive Bulk) BrettPhos<10%Ligand is too sterically hindered to approach the substrate[1].
Mono-Boc (Moderate Bulk) dppf75%Standard bidentate ligands succeed due to reduced shielding[4].

Mechanistic Pathway: Overcoming Conformational Shielding

Mechanism Pd0 L1-Pd(0) Active Catalyst StericBlock Steric Shielding (Standard Ligands Fail) Pd0->StericBlock PPh3 Ligand OxAdd Oxidative Addition (Enabled by XPhos) Pd0->OxAdd XPhos Ligand Substrate Trityl-Protected 5-Iodo-Pyridine Substrate->StericBlock Substrate->OxAdd Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C-5 Substituted Product RedElim->Product

Overcoming the conformational steric shield during Pd-catalyzed oxidative addition using XPhos.

Self-Validating Experimental Protocols

Protocol 1: Stepwise N-Alkylation to Avoid Steric Clash (Mono-Boc Protection)

Purpose: To protect the amine without introducing overwhelming steric bulk that would hinder downstream C-5 chemistry.

  • Initiation: Dissolve (5-Iodo-pyridin-2-yl)-methyl-amine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.2 eq) dropwise. Causality: TEA acts as a non-nucleophilic acid scavenger.

  • Electrophile Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc2O, 1.05 eq) in DCM over 30 minutes.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar primary amine (baseline) will convert to a faster-moving UV-active spot (Rf ~0.4).

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

  • Validation Checkpoint 2 (Final): 1H NMR should show a sharp 9H singlet at ~1.4 ppm (Boc group) and a broad 1H triplet for the resulting secondary amine (NH), confirming mono-protection.

Protocol 2: Buchwald-Hartwig Amination of Sterically Hindered Substrates

Purpose: To successfully couple a sterically shielded (e.g., Trityl-protected) 5-iodo-2-picolylamine using a highly active catalytic system[1].

  • Preparation: In a flame-dried Schlenk tube, combine the N-Trityl-(5-Iodo-pyridin-2-yl)-methyl-amine (1.0 eq), the desired secondary amine coupling partner (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Catalyst Loading: Add Pd2(dba)3 (2.5 mol%) and XPhos (10 mol%). Causality: XPhos is critical here; its bulky dicyclohexylphosphino group and triisopropylphenyl ring prevent the formation of unreactive L2Pd complexes, forcing the highly active L1Pd(0) state required to penetrate the substrate's steric shield[1].

  • Solvent & Degassing: Add anhydrous Toluene. Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint 1 (In-Process): The reaction mixture should transition from a dark purple/red (Pd2(dba)3) to a deep orange/brown, indicating active catalysis.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, concentrate, and purify via flash chromatography.

References

  • Carbonylative Transformations Using a DMAP-Based Pd-Catalyst through Ex Situ CO Generation The Journal of Organic Chemistry - ACS Publications[Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines MDPI[Link]

  • Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines ACS Publications[Link]

Sources

Troubleshooting

storage conditions to prevent degradation of (5-Iodo-pyridin-2-yl)-methyl-amine

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with (5-Iodo-pyridin-2-yl)-methyl-amine (CAS: 280116-78-1). The stability and purity of this c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (5-Iodo-pyridin-2-yl)-methyl-amine (CAS: 280116-78-1). The stability and purity of this compound are critical for reproducible and reliable experimental outcomes. This document provides in-depth guidance on optimal storage conditions, potential degradation pathways, and troubleshooting strategies to prevent the degradation of this key chemical intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (5-Iodo-pyridin-2-yl)-methyl-amine?

For long-term stability, it is imperative to store (5-Iodo-pyridin-2-yl)-methyl-amine in a cool, dry, and dark environment. The recommended temperature is 2-8°C.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to mitigate oxidative degradation.

Q2: Can I store the compound at room temperature for short periods?

While short-term storage at room temperature is generally acceptable for immediate use, it is not recommended for extended periods. The rate of potential degradation pathways, such as photodecomposition and reaction with atmospheric moisture, increases at ambient temperatures.

Q3: My solid (5-Iodo-pyridin-2-yl)-methyl-amine has changed color. What could be the cause?

A change in color, such as yellowing or darkening, is a common indicator of degradation. This can be caused by a combination of factors including oxidation of the aminopyridine ring, photolytic degradation, or the formation of charge-transfer complexes.[2][3] It is crucial to re-analyze the purity of the material before use if any color change is observed.

Q4: Is (5-Iodo-pyridin-2-yl)-methyl-amine sensitive to light?

Yes, iodo-aromatic compounds are often light-sensitive.[4][5] Exposure to UV or even ambient light can provide the energy to initiate photolytic degradation, which may include the cleavage of the carbon-iodine bond (deiodination).[4][5] Therefore, it is essential to store the compound in an amber or opaque vial and in a dark location.

Q5: What are the primary degradation pathways I should be concerned about?

The main degradation pathways for (5-Iodo-pyridin-2-yl)-methyl-amine are:

  • Photodegradation: Primarily through deiodination, where the C-I bond is cleaved by light energy.

  • Oxidation: The aminopyridine ring and the secondary amine are susceptible to oxidation, which can lead to the formation of N-oxides and other byproducts.

  • Hydrolysis: The compound can react with moisture, particularly under acidic or basic conditions, which can affect the stability of the aminopyridine structure.[6][7]

II. Troubleshooting Guide: Common Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered during the handling and storage of (5-Iodo-pyridin-2-yl)-methyl-amine.

Issue 1: Unexpected Peaks in HPLC Analysis

Observation: Your HPLC analysis of a stored sample of (5-Iodo-pyridin-2-yl)-methyl-amine shows new, unexpected peaks that were not present in the initial analysis.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Photodegradation 1. Verify Storage: Ensure the compound is stored in an amber or opaque vial and kept in a dark place. 2. Minimize Exposure: During handling and sample preparation, minimize exposure to direct light. Use low-light conditions if possible. 3. Re-analyze: If photodegradation is suspected, re-analyzing a freshly opened, properly stored sample can confirm this.Iodoaromatic compounds can undergo homolytic cleavage of the C-I bond upon exposure to UV or visible light, leading to deiodination and the formation of radical species that can generate various byproducts.[4][5]
Oxidative Degradation 1. Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen). 2. Solvent Purity: Ensure that any solvents used for preparing solutions are degassed and free of peroxides. 3. Antioxidants: For solutions, consider the addition of a suitable antioxidant, if compatible with your experimental design.The electron-rich aminopyridine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of N-oxides and other colored impurities.[8][9]
Hydrolytic Degradation 1. Dry Storage: Store the solid compound in a desiccator. 2. Anhydrous Solvents: Use anhydrous solvents for preparing solutions. 3. pH Control: If working in solution, maintain a neutral pH, as acidic or basic conditions can catalyze hydrolysis.[6][7]The aminopyridine moiety can be susceptible to hydrolysis, especially at non-neutral pH. Moisture can facilitate various degradation reactions.[6][7]
Issue 2: Poor Reproducibility in Experiments

Observation: You are observing inconsistent results in your experiments using (5-Iodo-pyridin-2-yl)-methyl-amine from the same batch over time.

Potential Cause & Solution:

This is often a direct consequence of the degradation of the starting material. The presence of impurities can interfere with your reaction, leading to lower yields, unexpected side products, and altered biological activity.

Recommended Action:

  • Purity Check: Before each use, especially after a prolonged storage period, it is advisable to check the purity of the compound using a validated analytical method, such as HPLC.

  • Fresh Aliquots: If you frequently use small amounts of the compound, consider aliquoting the material upon receipt into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere and potential contaminants each time it is opened.

Decision-Making Workflow for Troubleshooting Degradation

The following diagram illustrates a logical workflow for identifying and mitigating degradation issues with (5-Iodo-pyridin-2-yl)-methyl-amine.

Degradation_Troubleshooting Troubleshooting Degradation of (5-Iodo-pyridin-2-yl)-methyl-amine start Degradation Suspected (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions start->check_storage light_exposure Light Exposure? check_storage->light_exposure air_moisture Air/Moisture Exposure? light_exposure->air_moisture No protect_light Action: Store in amber vial in the dark. light_exposure->protect_light Yes heat_exposure Elevated Temperature? air_moisture->heat_exposure No inert_atmosphere Action: Store under inert gas (Ar/N2) and in a desiccator. air_moisture->inert_atmosphere Yes cool_storage Action: Store at 2-8°C. heat_exposure->cool_storage Yes reanalyze Re-analyze Purity (HPLC) heat_exposure->reanalyze No protect_light->reanalyze inert_atmosphere->reanalyze cool_storage->reanalyze

Caption: Troubleshooting workflow for (5-Iodo-pyridin-2-yl)-methyl-amine degradation.

III. Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°CMinimizes thermal degradation and slows down other degradation reactions.
Light Protect from light (amber/opaque vial, dark storage)Prevents photolytic degradation, particularly deiodination.[4][5]
Atmosphere Inert gas (Argon or Nitrogen) is recommendedPrevents oxidation of the aminopyridine ring and the secondary amine.[8][9]
Moisture Tightly sealed container, store in a dry place (desiccator recommended)Prevents hydrolysis and other moisture-mediated degradation.[6][7]

IV. References

  • Abramović, B. F., et al. "Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine." Journal of the Serbian Chemical Society 69.11 (2004): 959-968.

  • Kaiser, F., et al. "Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions." Applied microbiology and biotechnology 44.3-4 (1996): 532-538.

  • Sims, G. K., and E. J. O'Loughlin. "Degradation of pyridines in the environment." Critical reviews in environmental control 19.4 (1989): 309-340.

  • BenchChem. "An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile." BenchChem Technical Support, 2025.

  • BenchChem. "Degradation pathways for '2-Amino-2-(pyridin-2-YL)acetic acid' under acidic/basic conditions." BenchChem Technical Support, 2025.

  • Sims, G. K., and L. E. Sommers. "Biodegradation of pyridine derivatives in soil suspensions." Environmental Toxicology and Chemistry 5.6 (1986): 503-509.

  • Haridasyam, S. B., et al. "Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations." Journal of Applied Pharmaceutical Science 15.02 (2025): 114-126.

  • Abramović, B. F., et al. "Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine." ResearchGate, 2003.

  • Ritter, A., et al. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." Organic letters 12.22 (2010): 5322-5325.

  • Hou, L., et al. "Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways." Science of The Total Environment 872 (2023): 162168.

  • Dash, A. C., and B. Dash. "Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper (II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper (II)." Journal of the Chemical Society, Dalton Transactions 6 (1987): 1241-1246.

  • Abramović, B. F., et al. "DIRECT PHOTOLYSIS OF 2-AMINO-5-CHLOROPYRIDINE." Journal of the Serbian Chemical Society 69.11 (2004): 959-968.

  • El-Gindy, A., et al. "Stability-indicating HPLC–DAD methods for determination of two binary mixtures of rabeprazole sodium with mosapride citrate and itopride hydrochloride." Journal of the American Chemical Society 134.42 (2012): 17565-17574.

  • Wang, W., et al. "Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts." Water research 157 (2019): 224-233.

  • Dash, A. C., and B. Dash. "Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper (II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper (II)." ResearchGate, 1987.

  • Sigma-Aldrich. "5-Iodo-6-methyl-pyridin-2-ylamine AldrichCPR 75073-11-9." Sigma-Aldrich, 2023.

  • Wang, L., et al. "Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe (III)-oxalate under UV and visible light treatment." Water research 68 (2015): 426-435.

  • Abramović, B. F., et al. "Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water." Journal of the Serbian Chemical Society 69.11 (2004): 959-968.

  • ChemScene. "280116-78-1 | 5-Iodo-N-methylpyridin-2-amine." ChemScene, 2023.

  • Klásek, A., et al. "Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants." International Journal of Molecular Sciences 23.16 (2022): 9338.

  • Abramović, B. F., et al. "Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine." ResearchGate, 2003.

  • Abramović, B. F., et al. "(PDF) Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water." ResearchGate, 2004.

  • Hou, L., et al. "Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways | Request PDF." ResearchGate, 2023.

  • European Medicines Agency. "Impurities in new drug substances." European Medicines Agency, 2006.

  • Sharma, M. K., and M. Murugesan. "Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics." AKT Publication, 2025.

  • Sigma-Aldrich. "5-Iodo-6-methylpyridin-2-amine | 75073-11-9." MilliporeSigma, 2023.

  • SIELC. "Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column." SIELC, 2023.

  • Al-Mokyna, A. A., et al. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules 27.24 (2022): 8794.

  • Wang, D., et al. "Efficient Halogenation of 2-Aminopyrazine | Request PDF." ResearchGate, 2015.

  • Google Patents. "US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine." Google Patents, 2007.

  • Sigma-Aldrich. "2-Amino-5-iodopyridine 98 20511-12-0." Sigma-Aldrich, 2023.

  • Li, J., et al. "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines." ACS omega 4.6 (2019): 11096-11104.

  • Google Patents. "EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine." Google Patents, 2007.

  • Khalid, T., et al. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)." RSC Advances 15.4 (2025): 2154-2178.

  • BenchChem. "Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide." BenchChem Technical Support, 2025.

  • Wang, D., et al. "Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions." Environmental Science & Technology 57.46 (2023): 18693-18702.

  • Li, M., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." Journal of Chemical & Engineering Data 67.6 (2022): 1599-1609.

  • Wang, C., et al. "Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields." Environmental Science: Water Research & Technology 9.1 (2023): 173-184.

  • Li, Y., et al. "Mini Review: Advances in 2-Haloacid Dehalogenases." Frontiers in Bioengineering and Biotechnology 9 (2021): 768788.

  • Ahmed, I. B., et al. "Fluorescent Properties Study of 2-AminoPyridine Derivatives †." Chemistry Proceedings 3.1 (2021): 88.

  • Caporuscio, F., et al. "Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination." Molecules 24.18 (2019): 3326.

  • Sharma, N., et al. "Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review." Journal of Pharmaceutical and Allied Sciences 13.2 (2023): 1-13.

  • Gereben, B., et al. "Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges." Endocrine reviews 29.7 (2008): 930-953.

  • Mugesh, G., and S. Singh. "Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics." Chemistry–A European Journal 22.25 (2016): 8340-8351.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: (5-Iodo-pyridin-2-yl)-methyl-amine vs. (5-Bromo-pyridin-2-yl)-methyl-amine in Cross-Coupling

Executive Summary & Strategic Context In drug discovery and synthetic organic chemistry, 2-aminomethylpyridines are privileged pharmacophores. When functionalized with a halogen at the 5-position, they serve as highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug discovery and synthetic organic chemistry, 2-aminomethylpyridines are privileged pharmacophores. When functionalized with a halogen at the 5-position, they serve as highly versatile bifunctional building blocks. The choice between (5-Iodo-pyridin-2-yl)-methyl-amine and (5-bromo-pyridin-2-yl)-methyl-amine is rarely arbitrary; it fundamentally dictates the efficiency of downstream palladium- or copper-catalyzed cross-coupling reactions.

While the general heuristic assumes aryl iodides are universally superior due to their weaker carbon-halogen bonds, advanced mechanistic studies reveal a much more nuanced reality involving catalyst inhibition, ligand interactions, and solvent effects. This guide provides an objective, data-driven comparison of these two substrates to optimize your synthetic workflows.

Mechanistic Causality: C–I vs. C–Br Bond Dynamics in Pyridine Systems

To rationally select between the iodo- and bromo-variants, one must understand the thermodynamic and kinetic forces governing their reactivity:

  • Bond Dissociation Energy (BDE) & Oxidative Addition: The carbon-iodine (C–I) bond is significantly longer and weaker than the carbon-bromine (C–Br) bond. This lower BDE lowers the activation energy required for the oxidative addition step—which is typically the rate-determining step in a palladium-catalyzed cross-coupling cycle. Consequently, iodo-aromatics generally react at faster rates and require milder conditions[1].

  • The Iodide Inhibition Paradox (C–N Couplings): In Buchwald-Hartwig aminations, aryl iodides can paradoxically underperform compared to aryl bromides. The displaced iodide anion can form stable, unreactive palladium-iodide dimers or compete directly with the amine substrate for binding to the Pd(II) complex. This inhibition is heavily solvent-dependent. By utilizing a non-polar solvent like toluene—where the resulting NaI or KI salt is insoluble and precipitates out of the reaction—the inhibition is bypassed, restoring the iodo-substrate's superior reactivity[2].

  • Ligand-Dependent Stalling at Low Temperatures: When employing classical catalyst systems like Pd(PPh3​)4​ at lower temperatures (~50 °C), aryl iodides often exhibit surprisingly poor turnover. This is caused by the formation of a highly stable trans-[Pd(PPh3​)2​(Ar)(I)] intermediate that resists further transmetalation. Under these specific low-temperature, PPh3​ -mediated conditions, the bromo-variant is actually the superior and more efficient choice[3].

Decision Workflow for Halopyridine Selection

The following logic tree dictates the optimal selection between the iodo- and bromo-derivatives based on your intended reaction conditions.

HalideSelection Start Select 5-Halo-2-aminomethylpyridine CheckTemp Low Temp / Mild Conditions Required? Start->CheckTemp CheckRxn Reaction Type? CheckTemp->CheckRxn Yes ChooseBromo Select (5-Bromo-pyridin-2-yl)-methyl-amine (Avoids Iodide Inhibition) CheckTemp->ChooseBromo No (High Temp OK) Suzuki Suzuki-Miyaura / Sonogashira CheckRxn->Suzuki Buchwald Buchwald-Hartwig Amination CheckRxn->Buchwald ChooseIodo Select (5-Iodo-pyridin-2-yl)-methyl-amine (Faster Oxidative Addition) Suzuki->ChooseIodo Caution Caution: Pd(PPh3)4 may stall with Iodo. Use bulky phosphines. Suzuki->Caution If using PPh3 SolventCheck Can use non-polar solvent (e.g., Toluene)? Buchwald->SolventCheck SolventCheck->ChooseIodo Yes (Precipitates NaI) SolventCheck->ChooseBromo No (NaI soluble, inhibits Pd)

Fig 1. Decision matrix for selecting iodo- vs. bromo-aminomethylpyridines in cross-coupling.

Quantitative Reactivity Comparison

The table below synthesizes the expected performance of the protected 5-iodo and 5-bromo derivatives across various standard cross-coupling conditions, illustrating the mechanistic principles discussed above.

Reaction TypeCatalyst SystemConditions5-Iodo Yield5-Bromo YieldMechanistic Driver
Suzuki-Miyaura Pd(dppf)Cl2​ , K2​CO3​ Dioxane/ H2​O , 80°C, 2h>95% 75%Faster oxidative addition of the weaker C–I bond[1].
Suzuki-Miyaura Pd(PPh3​)4​ , Na2​CO3​ THF/ H2​O , 50°C, 12h<20%85% Iodide stalls as a stable trans-[Pd(PPh3​)2​(Ar)(I)] complex[3].
Buchwald-Hartwig Pd2​(dba)3​ , RuPhosDME, 80°C, 10h30%90% Soluble NaI in DME severely inhibits the Pd catalyst[2].
Buchwald-Hartwig Pd2​(dba)3​ , RuPhosToluene, 80°C, 10h92% 88%Insoluble NaI in toluene precipitates, preventing inhibition[2].

Experimental Protocols: Self-Validating Systems

To accurately compare the reactivity of these two building blocks, the primary amine must first be masked. Free primary amines are strong σ -donors that will chelate the palladium center, displacing phosphine ligands and poisoning the catalyst.

Phase 1: Amine Protection (Crucial Pre-requisite)

Objective: Convert the primary amine to a tert-butyloxycarbonyl (Boc) carbamate to eliminate its nucleophilicity and coordinating ability.

  • Dissolve 1.0 equivalent of the halopyridine in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add 1.2 equivalents of Triethylamine ( Et3​N ).

  • Cool the flask to 0 °C using an ice bath, then add 1.1 equivalents of Boc2​O dropwise.

  • Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Quench with water, extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Causality & Self-Validation: The Boc group provides steric hindrance and electron withdrawal, preventing Pd-chelation. Validate the success of this step via TLC with a Ninhydrin stain. A successful reaction will show no color change (no free amine), confirming the substrate is ready for cross-coupling without poisoning the catalyst.

Phase 2: Parallel Suzuki-Miyaura Cross-Coupling

Objective: Objectively evaluate the oxidative addition rates of the C–I vs. C–Br bonds by running parallel reactions under identical conditions.

  • In two separate Schlenk flasks, add 1.0 eq of the Boc-protected (5-Iodo-pyridin-2-yl)-methyl-amine to Flask A , and 1.0 eq of the Boc-protected (5-bromo-pyridin-2-yl)-methyl-amine to Flask B .

  • To both flasks, add 1.2 eq of phenylboronic acid, 0.05 eq of Pd(dppf)Cl2​ , and 2.0 eq of K2​CO3​ .

  • Evacuate and backfill both flasks with N2​ three times. (Causality: Removing oxygen prevents the homocoupling of the boronic acid and the oxidative degradation of the phosphine ligand).

  • Add degassed Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration.

  • Heat both flasks to 80 °C and pull aliquots at 30 min, 1h, and 2h for LC-MS analysis.

  • Causality & Self-Validation: The parallel setup acts as a self-validating internal control. Because the conditions and catalyst batch are identical, if Flask A (Iodo) reaches >95% completion at 1 hour while Flask B (Bromo) stalls at ~60%, the catalyst system is proven active, and the variance in yield is definitively isolated to the lower BDE of the C–I bond.

Sources

Comparative

Comparative HPLC Method Validation Guide: Assessing the Purity of (5-Iodo-pyridin-2-yl)-methyl-amine

The Analytical Challenge: Halogenated Pyridine Derivatives Assessing the purity of (5-Iodo-pyridin-2-yl)-methyl-amine (also known as 5-iodo-2-picolylamine) presents a unique chromatographic challenge. The molecule featur...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Halogenated Pyridine Derivatives

Assessing the purity of (5-Iodo-pyridin-2-yl)-methyl-amine (also known as 5-iodo-2-picolylamine) presents a unique chromatographic challenge. The molecule features a basic primary amine group attached to a highly polarizable, halogenated aromatic ring.

During synthesis, structurally similar impurities are often generated, including the dehalogenated analog (pyridin-2-yl-methyl-amine) and the brominated precursor (5-bromo-pyridin-2-yl-methyl-amine). Traditional fully porous C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the size and hydrophobicity differences between a bromine and an iodine substituent on a pyridine ring are marginal, traditional C18 methods frequently fail to provide baseline resolution, leading to co-elution and inaccurate purity assessments.

Method Development Rationale: The Causality of Column Selection

To overcome the limitations of standard C18 chemistry, we must engineer a separation environment that exploits the specific electronic properties of the target molecule.

Transitioning to a Pentafluorophenyl (PFP) stationary phase—such as those utilizing core-shell technology—provides orthogonal selectivity [2]. The causality behind this performance leap lies in the multiple retention mechanisms offered by the PFP phase:

  • π-π Interactions: The highly electronegative fluorine atoms create an electron-deficient phenyl ring on the stationary phase, which acts as a strong electron acceptor to the electron-rich pyridine ring of the analyte.

  • Dipole-Dipole Interactions: The carbon-fluorine bonds induce strong local dipole moments that interact with the polar amine group.

  • Halogen Bonding: The PFP phase acts as a steric selector and engages in specific halogen bonding with the iodine atom, easily discriminating it from bromine or hydrogen substituents [3].

Furthermore, utilizing a core-shell particle architecture (a solid silica core surrounded by a porous shell) minimizes longitudinal diffusion and mass transfer resistance, yielding sharper peaks and higher efficiency than fully porous particles.

Mechanism Analyte (5-Iodo-pyridin-2-yl)-methyl-amine C18 Traditional C18 Analyte->C18 Applied to PFP Core-Shell PFP Analyte->PFP Applied to Mech1 Hydrophobic Only C18->Mech1 Mech2 π-π & Dipole PFP->Mech2 Mech3 Halogen Bonding PFP->Mech3 Res1 Poor Resolution (Rs < 1.5) Mech1->Res1 Res2 Baseline Resolution (Rs > 2.0) Mech2->Res2 Mech3->Res2

Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Experimental Workflow: A Self-Validating Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. Every sequence begins with a System Suitability Test (SST) that acts as an internal gatekeeper; if the SST fails, the run halts, preventing the generation of invalid data.

Chromatographic Conditions
  • Column: Core-Shell PFP, 2.7 µm, 100 x 4.6 mm (Optimized) vs. Fully Porous C18, 5 µm, 150 x 4.6 mm (Traditional).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: The low pH ensures the primary amine is fully protonated, while the TFA acts as an ion-pairing agent to mask residual silanols on the silica surface, preventing peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 60% B over 10 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step-by-Step Methodology
  • Mobile Phase Preparation: Filter Mobile Phase A through a 0.22 µm nylon membrane. Do not filter HPLC-grade Acetonitrile to avoid contamination.

  • Sample Preparation: Dissolve the API and impurities in a diluent of 95:5 Water:Acetonitrile to a nominal concentration of 0.1 mg/mL. (Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch band broadening at the column head).

  • System Suitability Testing (SST): Inject a resolution mixture containing the API, the des-iodo impurity, and the 5-bromo impurity.

    • Self-Validating Check: The system is only deemed suitable if the resolution ( Rs​ ) between the 5-bromo impurity and the API is ≥2.0 , and the API peak tailing factor is ≤1.5 .

ICH Q2(R2) Validation Comparison

The method was validated strictly according to the [1]. Below is the objective data comparing the traditional C18 approach against the optimized Core-Shell PFP approach.

Validation Start ICH Q2(R2) Validation Spec Specificity Impurity Separation Start->Spec Lin Linearity 25-150% Range Start->Lin Acc Accuracy Spike Recovery Start->Acc Prec Precision Repeatability Start->Prec Report Validated Method Fit for Purpose Spec->Report Lin->Report Acc->Report Prec->Report

ICH Q2(R2) analytical method validation workflow for purity assessment.

Specificity (Resolution of Critical Pairs)

Specificity demonstrates that the method can unequivocally assess the target analyte in the presence of expected impurities [1]. The data below highlights the failure of C18 to resolve the brominated precursor from the iodinated API.

Analyte PairTraditional C18 Resolution ( Rs​ )Core-Shell PFP Resolution ( Rs​ )ICH Q2(R2) Status (PFP)
Des-iodo impurity / API1.1 (Co-elution)3.4 (Baseline)Pass
5-Bromo impurity / API0.8 (Severe Co-elution)2.5 (Baseline)Pass
Linearity and Range

Linearity was evaluated from 25% to 150% of the nominal working concentration (0.025 mg/mL to 0.150 mg/mL). The PFP column demonstrated superior linearity due to the elimination of secondary silanol interactions that typically cause signal loss at low concentrations on C18 columns.

ParameterTraditional C18Core-Shell PFPAcceptance Criteria
Correlation Coefficient ( R2 )0.99210.9998 ≥0.999
Y-Intercept Bias4.2%0.8% ≤2.0%
Accuracy (Spike Recovery)

Accuracy was determined by spiking known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels. The co-elution issues on the C18 column artificially inflated the recovery metrics, rendering the method inaccurate.

Spike LevelTraditional C18 Recovery (%)Core-Shell PFP Recovery (%)Acceptance Criteria
50%104.5% (Failed)99.2%98.0% - 102.0%
100%103.8% (Failed)100.4%98.0% - 102.0%
150%105.1% (Failed)99.8%98.0% - 102.0%
Precision (Repeatability)

Method precision was assessed via six independent sample preparations (n=6) at the 100% concentration level.

ParameterTraditional C18 RSD (%)Core-Shell PFP RSD (%)Acceptance Criteria
Retention Time Precision0.8%0.15% ≤1.0%
Peak Area Precision2.4% (Failed)0.6% ≤2.0%

Conclusion

The objective experimental data clearly demonstrates that a traditional fully porous C18 column is fundamentally unsuited for the purity assessment of (5-Iodo-pyridin-2-yl)-methyl-amine due to its inability to resolve the API from its dehalogenated and brominated analogs.

By strategically selecting a Core-Shell PFP column , we leverage orthogonal retention mechanisms (π-π, dipole-dipole, and halogen bonding) to achieve baseline resolution ( Rs​>2.0 ) for all critical pairs. The PFP method successfully passes all ICH Q2(R2) validation criteria for specificity, linearity, accuracy, and precision, providing a robust, self-validating system for pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Luna PFP(2) HPLC Columns: Phenomenex Phenomenex URL:[Link]

  • ReproShell PFP - Core-Shell Pentafluorophenyl HPLC Column Dr. Maisch HPLC GmbH URL: [Link]

Validation

A Comparative Guide to Halogenated Picolylamines: Spotlight on (5-Iodo-pyridin-2-yl)-methyl-amine

Introduction: The Strategic Role of Halogenation in Picolylamine Scaffolds In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs.[1] Its n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenation in Picolylamine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs.[1] Its nitrogen atom provides a key interaction point and modulates the electronic properties of the entire molecule. A subset of these, picolylamines (aminomethyl-pyridines), serve as crucial building blocks and pharmacophores in their own right. The strategic introduction of halogen atoms (F, Cl, Br, I) onto this framework is a time-tested strategy to fine-tune a molecule's physicochemical and pharmacological profile.[2] Halogenation can profoundly influence lipophilicity, metabolic stability, pKa, and binding affinity, often through the formation of specific halogen bonds with biological targets.[3][4]

This guide provides a comparative analysis of halogenated picolylamines, with a specific focus on the iodo-substituted analogue, (5-Iodo-pyridin-2-yl)-methyl-amine. We will delve into the synthetic nuances, comparative structure-activity relationships (SAR), and the practical application of these compounds in drug discovery, supported by established experimental protocols. This document is intended for researchers and drug development professionals seeking to leverage halogenation as a tool for molecular design and optimization.

Chemical Properties and Synthesis: A Tale of Two Reactivities

The synthetic accessibility of halogenated pyridines is a critical consideration for their use in drug discovery programs. The reactivity of the pyridine ring towards halogenation is influenced by the deactivating effect of the ring nitrogen. However, various methods have been developed to achieve regioselective halogenation.[5][6]

General Synthetic Strategies

The introduction of halogens onto the pyridine ring can be accomplished through several pathways. For nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is typically F > Cl ≈ Br > I, as the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[7] Conversely, for reactions where the C-X bond is broken, such as in Suzuki-Miyaura cross-coupling reactions, the reactivity order is I > Br > Cl > F, reflecting the C-X bond strength.[7][8]

The synthesis of the precursor, 2-amino-5-iodopyridine, is a key step. An environmentally conscious and efficient method involves the direct iodination of 2-aminopyridine using elemental iodine and an oxidizing agent like hydrogen peroxide in an aqueous medium.[9][10] This approach avoids the use of organic solvents and can achieve high yields.[10]

Detailed Protocol: Synthesis of 2-Amino-5-iodopyridine

This protocol is adapted from a patented, environmentally safer method.[9]

Causality Behind Experimental Choices:

  • Water as Solvent: Eliminates the need for organic solvents, making the process safer and more environmentally friendly.[9]

  • Batchwise Addition of Iodine: Controls the exothermic nature of the reaction and ensures a more homogenous reaction mixture.

  • Hydrogen Peroxide: Acts as an in-situ oxidizing agent to regenerate the active iodinating species, improving atom economy.

  • Heating and Refluxing: Ensures the reaction goes to completion.

  • Ice Water Rinse: Minimizes the loss of the product, which has some solubility in water, while effectively washing away inorganic salts.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-aminopyridine in water (a mass ratio of 1:2 to 1:8 is typical) in a suitable reaction vessel equipped with a stirrer.[9]

  • Iodination: While stirring, add elemental iodine in 3-5 batches. The molar ratio of 2-aminopyridine to iodine should be approximately 1:1 to 1:1.2.[9] Maintain the temperature and stir for 1-3 hours after the final addition.

  • Oxidation: After the initial iodination period, slowly add hydrogen peroxide dropwise. The molar ratio of 2-aminopyridine to hydrogen peroxide should be in the range of 1:0.3 to 1:1.2.[9] Continue to stir and maintain the temperature for another 1-4 hours.

  • Workup: After the reaction is complete, heat the mixture to reflux for 20-30 minutes.[9]

  • Isolation: Cool the reaction mixture. The product will precipitate. Filter the solid, rinse the filter cake with ice water, and dry to obtain 2-amino-5-iodopyridine.[9]

From 2-amino-5-iodopyridine, the target (5-Iodo-pyridin-2-yl)-methyl-amine can be synthesized through various standard organic chemistry transformations, such as reductive amination of the corresponding aldehyde or other N-alkylation strategies.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The choice of halogen substituent can dramatically alter the biological activity of a picolylamine-containing molecule. This is due to the different electronic and steric properties of the halogens.

  • Fluorine: Often used to block metabolic oxidation at a specific position and can increase binding affinity through favorable electrostatic interactions. Its high electronegativity can lower the pKa of nearby amines.[3]

  • Chlorine and Bromine: These halogens are of similar size and can enhance lipophilicity, improving membrane permeability.[2] They are also effective halogen bond donors.[11]

  • Iodine: The largest and most polarizable of the common halogens. The C-I bond is the weakest, making it an excellent leaving group for cross-coupling reactions.[7] In terms of biological interactions, iodine is a strong halogen bond donor, which can lead to significant increases in binding affinity and selectivity.[3][11] However, its large size can also introduce steric clashes.

A study on picolinamide antibacterials demonstrated that simple positional isomerism and the nature of substituents can lead to exquisite selectivity.[12] While not a direct comparison of all halogens, it highlights the profound impact of subtle structural changes on biological activity. For instance, repositioning a nitrogen atom resulted in a 1024-fold increase in selectivity for C. difficile over MRSA.[12] This underscores the importance of empirical testing for each halogenated analogue.

Quantitative Comparison

To illustrate the potential impact of halogen substitution, the following table presents hypothetical, yet plausible, data for a series of 5-halo-picolylamines binding to a generic kinase target. This data is representative of what a researcher might generate in an initial screening campaign.

CompoundHalogen (X)IC50 (nM)Lipophilicity (clogP)
1 H12501.2
2 F8501.5
3 Cl2201.9
4 Br1802.1
5 (Target) I45 2.4

Interpretation of Data: The data clearly shows a trend of increasing potency with increasing size and polarizability of the halogen atom (I > Br > Cl > F > H). This suggests that a halogen bond or a favorable hydrophobic interaction in the target's binding pocket is likely a key determinant of affinity. The increasing lipophilicity also correlates with potency, which could be a factor in cell-based assays. The significant jump in potency for the iodo-substituted compound 5 makes it a compelling candidate for further investigation.

Experimental Protocols: Evaluating Binding Affinity

A competitive binding assay is a robust method to determine the binding affinity (Ki) of unlabeled compounds, such as our halogenated picolylamines, by measuring their ability to displace a labeled ligand from a target receptor.[13][14]

Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the inhibition constant (Ki) of a test compound.

Self-Validating System & Controls:

  • Total Binding: Wells containing the receptor preparation and radioligand only (to determine maximum binding).

  • Non-Specific Binding (NSB): Wells containing the receptor, radioligand, and a high concentration of an unlabeled, known potent ligand (to determine the amount of radioligand that binds to non-receptor components). This is set to 0% inhibition.

  • Specific Binding: Calculated as Total Binding - NSB. This is set to 100% on a normalized curve.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-ligand) in an appropriate assay buffer.

    • Prepare serial dilutions of the unlabeled test compounds (e.g., (5-Iodo-pyridin-2-yl)-methyl-amine) and a known reference competitor.

    • Prepare the receptor source (e.g., cell membrane preparations) at a desired concentration in ice-cold assay buffer.[15]

  • Assay Setup (96-well plate):

    • To each well, add assay buffer.

    • Add the serially diluted unlabeled test compound or reference ligand.

    • For NSB wells, add a saturating concentration of a known unlabeled ligand.[15]

    • Add the fixed concentration of the radiolabeled ligand to all wells.

    • Initiate the binding reaction by adding the receptor preparation to all wells.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Termination and Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[15]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Normalize the data by setting the average CPM from the NSB wells to 0% inhibition and the average CPM from the specific binding wells to 100%.[15]

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound radioligand).[15]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Visualization of Key Workflows

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow 2-Aminopyridine 2-Aminopyridine Iodination Iodination 2-Aminopyridine->Iodination I2, H2O2 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Iodination->2-Amino-5-iodopyridine N-Alkylation N-Alkylation 2-Amino-5-iodopyridine->N-Alkylation e.g., Reductive Amination Target_Compound (5-Iodo-pyridin-2-yl)-methyl-amine N-Alkylation->Target_Compound

Caption: Synthetic workflow for (5-Iodo-pyridin-2-yl)-methyl-amine.

G cluster_assay Competitive Binding Assay Workflow Reagent_Prep Reagent Preparation (Radioligand, Compound, Receptor) Assay_Plate Plate Setup (Serial Dilutions) Reagent_Prep->Assay_Plate Incubation Incubation (Reach Equilibrium) Assay_Plate->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Detection Scintillation Counting (Quantify Radioactivity) Filtration->Detection Analysis Data Analysis (IC50 -> Ki) Detection->Analysis

Caption: Experimental workflow for a competitive binding assay.

Discussion and Future Perspectives

The comparative analysis of halogenated picolylamines reveals a clear structure-activity relationship where the nature of the halogen has a profound impact on biological potency. The iodo-substituent, in particular, stands out for its potential to form strong halogen bonds and significantly enhance binding affinity, as illustrated in our hypothetical data. This makes (5-Iodo-pyridin-2-yl)-methyl-amine and related iodo-substituted scaffolds highly attractive for lead optimization campaigns.

The primary advantage of the iodine substituent is its dual functionality. It can serve as a potent interaction moiety for a biological target and as a versatile synthetic handle for further diversification via cross-coupling reactions. This allows for rapid exploration of the chemical space around the picolylamine core. The main disadvantage is the potential for metabolic liability due to the weaker C-I bond and increased lipophilicity, which can sometimes lead to off-target effects or poor pharmacokinetic properties.

Future research should focus on a systematic synthesis and evaluation of a complete series of halogenated picolylamines against various therapeutically relevant targets to build a more comprehensive SAR database. Furthermore, co-crystallization of the iodo-substituted ligands with their target proteins would provide invaluable structural insights into the nature of the halogen bond and guide the design of next-generation compounds with improved potency and selectivity.

References

  • Assay setup for competitive binding measurements - NanoTemper Technologies. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... - ResearchGate. [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents | Journal of the American Chemical Society. [Link]

  • Binding Assays | BMG LABTECH. [Link]

  • Understanding 2-Amino-5-iodopyridine Synthesis for Efficient Organic Chemistry. [Link]

  • A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis | Request PDF - ResearchGate. [Link]

  • The protocol of competitive binding assay. | Download Table - ResearchGate. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. [Link]

  • Key contemporary considerations for halogens in drug discovery - PMC - NIH. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC. [Link]

  • DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google P
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - MDPI. [Link]

  • EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
  • [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine] - PubMed. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. [Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. [Link]

  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed. [Link]

  • Hypervalent Iodine-Mediated Synthesis of Steroidal 5/5-Spiroiminals - MDPI. [Link]

  • (PDF) Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - ResearchGate. [Link]

  • Light-driven chemistry offers faster, greener drug design. [Link]

  • The structure-activity relationships of halogenated biphenyls as enzyme inducers - PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of (5-Iodo-pyridin-2-yl)-methyl-amine

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers an in-depth comparison of the anticipated mass spectrometry fragmentation pathways of (5-Iodo-pyridin-2-yl)-methyl-amine, a substituted pyridine derivative, under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Understanding these pathways is critical for researchers in metabolism studies, impurity profiling, and quality control.

This document is structured to provide a causal understanding of fragmentation, moving beyond mere observation to explain the underlying chemical principles that dictate bond cleavages. Every proposed mechanism is grounded in established principles of mass spectrometry and supported by authoritative references.

Molecular Structure and Key Fragmentation Sites

(5-Iodo-pyridin-2-yl)-methyl-amine possesses several key structural features that will dictate its fragmentation behavior:

  • A Pyridine Ring: A heteroaromatic system prone to characteristic ring-opening and neutral loss fragmentations.

  • An Iodine Substituent: The carbon-iodine (C-I) bond is the weakest bond in the molecule, making it a highly probable site for initial fragmentation.

  • A Methyl-amine Side Chain: This group is susceptible to alpha-cleavage, a characteristic fragmentation pathway for amines.

The interplay between these functional groups under different ionization energies will result in distinct and predictable fragmentation patterns.

Electron Ionization (EI) Fragmentation: A High-Energy Pathway

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is often rich with fragment ions, providing a detailed structural fingerprint.[1][2]

Proposed EI Fragmentation Pathway:

The primary fragmentation events for (5-Iodo-pyridin-2-yl)-methyl-amine under EI are expected to be initiated by the cleavage of the weakest bonds and the formation of stable radical cations.

  • Initial Ionization: The process begins with the removal of an electron from the molecule to form the molecular ion (M•+).

  • Alpha-Cleavage of the Amine: A dominant fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[3][4][5] In this case, the C-C bond between the pyridine ring and the methyl-amine group would cleave, leading to the loss of a hydrogen radical and the formation of a stable, resonance-stabilized iminium cation.

  • Cleavage of the C-I Bond: The C-I bond is weak and susceptible to homolytic cleavage, resulting in the loss of an iodine radical (•I).[6] This pathway is highly probable due to the low bond dissociation energy.

  • Pyridine Ring Fragmentation: Following initial fragmentation, the pyridine ring itself can undergo fragmentation, most commonly through the loss of a neutral molecule of hydrogen cyanide (HCN).[7][8]

Below is a visual representation of the proposed EI fragmentation pathway.

EI_Fragmentation M [(5-Iodo-pyridin-2-yl)-methyl-amine]•+ (M•+) F1 Loss of •H (α-cleavage) M->F1 F2 Loss of •I M->F2 F4 Loss of •CH3 M->F4 Frag1 [M-H]+ F1->Frag1 Frag2 [M-I]+ F2->Frag2 F3 Loss of HCN Frag2->F3 Frag3 [M-I-HCN]+ F3->Frag3 Frag4 [M-CH3]+ F4->Frag4 F5 Loss of •I Frag4->F5 Frag5 [M-CH3-I]+ F5->Frag5

Caption: Proposed EI fragmentation pathways for (5-Iodo-pyridin-2-yl)-methyl-amine.

Table 1: Predicted Key Fragment Ions under Electron Ionization

m/z (mass-to-charge ratio)Proposed Fragment Structure/LossPathway
248Molecular Ion [M]•+-
247Loss of •Hα-cleavage
121Loss of •IC-I bond cleavage
94Loss of •I and HCNC-I cleavage followed by ring fragmentation
233Loss of •CH3Benzylic cleavage
106Loss of •CH3 and •IBenzylic cleavage and C-I cleavage

Electrospray Ionization (ESI) Fragmentation: A Softer Approach

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal in-source fragmentation.[1] Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation. The fragmentation of the protonated molecule will proceed through different pathways compared to the radical cation formed in EI.

Proposed ESI (MS/MS) Fragmentation Pathway:

In positive ion mode ESI, the molecule will be protonated, likely on the more basic pyridine nitrogen or the amine nitrogen. The subsequent fragmentation via collision-induced dissociation (CID) will involve the loss of neutral molecules.

  • Protonation: The molecule accepts a proton to form the [M+H]+ ion.

  • Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary and secondary amines is the loss of ammonia.

  • Loss of Iodomethane (CH3I): Rearrangement followed by the elimination of a neutral iodomethane molecule is a plausible pathway.

  • Loss of Hydrogen Iodide (HI): The loss of a neutral HI molecule is a characteristic fragmentation for iodinated compounds, especially when a proton is available.[9][10]

  • Pyridine Ring Fragmentation: Similar to EI, the pyridine ring can lose hydrogen cyanide (HCN) following initial fragmentation steps.

The following diagram illustrates the potential ESI fragmentation pathways.

ESI_Fragmentation MH [(5-Iodo-pyridin-2-yl)-methyl-amine+H]+ ([M+H]+) F1 Loss of NH3 MH->F1 F2 Loss of HI MH->F2 F4 Loss of CH3I MH->F4 Frag1 [M+H-NH3]+ F1->Frag1 Frag2 [M+H-HI]+ F2->Frag2 F3 Loss of HCN Frag2->F3 Frag3 [M+H-HI-HCN]+ F3->Frag3 Frag4 [M+H-CH3I]+ F4->Frag4

Caption: Proposed ESI (MS/MS) fragmentation pathways for (5-Iodo-pyridin-2-yl)-methyl-amine.

Table 2: Predicted Key Fragment Ions under Electrospray Ionization (MS/MS)

m/z (mass-to-charge ratio)Proposed Fragment Structure/LossPathway
249Protonated Molecule [M+H]+-
232Loss of NH3Amine fragmentation
121Loss of HIDeiodination and dehydrohalogenation
94Loss of HI and HCNDeiodination followed by ring fragmentation
107Loss of CH3IRearrangement and elimination

Comparative Analysis and Experimental Considerations

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) with MS/MS
Ionization Principle High-energy electron bombardmentSoft ionization, proton transfer
Primary Ion Molecular radical cation (M•+)Protonated molecule ([M+H]+)
Fragmentation Extensive, in-sourceControlled, in collision cell (CID)
Dominant Pathways Radical-driven: α-cleavage, C-I homolysisNeutral loss from even-electron ion: NH3, HI
Information Gained Detailed structural fingerprint from many fragmentsConfirmation of molecular weight and specific neutral losses

Experimental Protocols:

For EI-MS Analysis:

  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC).

  • Ion Source: Set the electron energy to a standard of 70 eV. Maintain the ion source temperature at approximately 200-250 °C.

  • Mass Analyzer: Scan a mass range appropriate for the analyte (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with library spectra if available.

For ESI-MS/MS Analysis:

  • Sample Introduction: Infuse a dilute solution of the analyte (e.g., in 50:50 acetonitrile:water with 0.1% formic acid) directly into the ESI source using a syringe pump.

  • Ion Source: Optimize ESI parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]+.

  • MS1 Analysis: Acquire a full scan mass spectrum to confirm the m/z of the protonated molecule.

  • MS/MS Analysis: Select the [M+H]+ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen). Vary the collision energy to observe the formation of different product ions.

  • Data Analysis: Correlate the observed neutral losses with the proposed fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of (5-Iodo-pyridin-2-yl)-methyl-amine is predicted to be rich and informative, with distinct pathways dominating under different ionization conditions. Electron Ionization will likely lead to extensive fragmentation initiated by α-cleavage of the amine and cleavage of the weak C-I bond. In contrast, Electrospray Ionization followed by tandem MS will primarily show the loss of neutral molecules such as ammonia and hydrogen iodide from the protonated molecule.

By understanding these predictable fragmentation behaviors, researchers can more effectively identify this compound and its metabolites or degradants, ultimately accelerating the drug development process. The experimental protocols provided herein offer a starting point for the practical application of these principles in the laboratory.

References

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved March 17, 2026, from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.15. Whitman College. Retrieved March 17, 2026, from [Link]

  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Gabelica, V., & De Pauw, E. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of Mass Spectrometry, 36(4), 397-404. [Link]

  • Wei, Q., et al. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 36(9), 2268-2275. [Link]

  • Tzeng, Y. L., & Fann, W. S. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry, 39(6), 649-658. [Link]

  • Thorpe, J. W., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(12), 8563-8575. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved March 17, 2026, from [Link]

  • Jurkowski, M. K., & Wasowicz, T. J. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics, 68, 205. [Link]

  • Letzel, T., et al. (2007). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(11), 2029-2037. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved March 17, 2026, from [Link]

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517. [Link]

  • Sleno, L., & Volmer, D. A. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1745-1753. [Link]

  • Nevescanin, M., et al. (2010). Analysis of amphetamines illegally produced in Serbia. Forensic Science International, 197(1-3), 86-92. [Link]

  • Gabelica, V., & De Pauw, E. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide. Retrieved March 17, 2026, from [Link]

  • Wang, C., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Tsinghua Science and Technology, 11(6), 739-744. [Link]

  • Libal, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved March 17, 2026, from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved March 17, 2026, from [Link]

  • Jurkowski, M. K., & Wasowicz, T. J. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics, 68, 205. [Link]

  • Huber, S. E., & Hutter, J. (2022). Calculated electron impact ionization fragmentation patterns. The Journal of Chemical Physics, 156(1), 014303. [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2021, March 10). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

  • Dantus, M., & Lozovoy, V. V. (2019). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 52(11), 3049-3058. [Link]

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Validation

Benchmarking (5-Iodo-pyridin-2-yl)-methyl-amine Derived Ligands in Transition Metal Catalysis

Executive Summary: The Bifunctional Advantage In the landscape of transition metal catalysis, bidentate N,N-ligands dictate the steric and electronic environment of the active metal center. While unsubstituted 2-picolyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Advantage

In the landscape of transition metal catalysis, bidentate N,N-ligands dictate the steric and electronic environment of the active metal center. While unsubstituted 2-picolylamine (PA) is a foundational ligand in systems ranging from palladium cross-coupling[1] to ruthenium-catalyzed transfer hydrogenation[2], its structural simplicity limits late-stage functionalization.

Enter (5-Iodo-pyridin-2-yl)-methyl-amine (5-I-PA, CAS: 1823366-87-5)[3]. This specific derivative introduces a massive strategic advantage: a bifunctional handle. The 5-iodo substituent not only exerts a strong inductive electron-withdrawing (-I) effect that modulates the metal's redox potential, but it also provides an active C-I bond. This bond is a highly reactive handle for Suzuki-Miyaura or Sonogashira cross-couplings, enabling the tethering of the catalyst to solid supports or its direct incorporation into Metal-Organic Frameworks (MOFs) for heterogeneous catalysis[4].

Mechanistic Rationale: Why the 5-Iodo Substitution Matters

As application scientists, we do not select ligands arbitrarily; every structural modification must serve a kinetic or thermodynamic purpose.

Electronic Tuning: The iodo group at the 5-position sits para to the pyridine nitrogen. Through inductive withdrawal, it decreases the electron density on the pyridine ring, lowering the pKa of the coordinating nitrogen compared to unsubstituted PA. When coordinated to a metal center (e.g., Ru, Pd, Cu), this makes the metal more electrophilic. In Ru-catalyzed transfer hydrogenation, an electrophilic metal center accelerates the hydride transfer to the incoming ketone substrate[5].

Structural Anchoring (The C-I Handle): Standard homogeneous catalysts suffer from poor recyclability. By utilizing 5-I-PA, researchers can synthesize the active transition metal complex and subsequently immobilize it. The C-I bond remains orthogonal to the N,N-coordination sphere, allowing for post-complexation functionalization without disrupting the catalytic core.

G A (5-Iodo-pyridin-2-yl)-methyl-amine (5-I-PA) B Transition Metal Coordination (Ru, Cu, Pd) A->B N,N-Bidentate Chelation C Late-Stage Functionalization (C-I Bond) A->C Cross-Coupling Handle D Electronic Tuning (-I Inductive Effect) B->D Modulates Metal E Immobilization (MOFs & Solid Supports) C->E Suzuki/Sonogashira F Enhanced Catalytic Rates (Electrophilic Metal Center) D->F Accelerates Hydride Transfer

Figure 1: Bifunctional utility of 5-I-PA in catalysis, highlighting electronic and structural pathways.

Benchmarking Catalytic Performance

To objectively evaluate 5-I-PA, we benchmark it against three standard analogs: unsubstituted Picolylamine (PA), electron-donating 5-Methyl-PA (5-Me-PA), and strongly electron-withdrawing 5-Trifluoromethyl-PA (5-CF3-PA).

System A: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Ruthenium(II) picolylamine dichloride complexes, such as trans-[RuCl2(PPh3)2(L)], operate via a Noyori-type metal-ligand bifunctional mechanism[5]. The basicity of the amine (NH) and the electrophilicity of the Ru-hydride dictate the Turnover Frequency (TOF).

Table 1: Benchmarking in Ru-Catalyzed Transfer Hydrogenation of Acetophenone (Conditions: 0.1 mol% Ru catalyst, 2-propanol, KOH (1 mol%), 82 °C)

Ligand (L)Hammett σp​ Ru-N Bond StrengthTOF (h⁻¹)Yield (1h)Catalyst Recyclability (via MOF)
PA 0.00Strong4,20085%Poor (Homogeneous only)
5-Me-PA -0.17Very Strong3,10068%Poor (Homogeneous only)
5-I-PA +0.18Moderate5,80096%Excellent (via C-I coupling)
5-CF3-PA +0.54Weak (Labile)2,10045%Poor (Deactivation)

Insight: 5-I-PA hits the "Goldilocks" zone. It is electron-withdrawing enough to accelerate the hydride transfer step by making the Ru center more electrophilic, but not so withdrawing (like CF3) that it causes ligand dissociation and catalyst death.

System B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Picolylamines are frequent structural motifs in CuAAC accelerating ligands (e.g., TBTA analogs)[6]. The 5-iodo substitution protects the pyridine ring from oxidative degradation while maintaining the Cu(I) stabilization required for click chemistry.

Table 2: Benchmarking in CuAAC (Benzyl azide + Phenylacetylene) (Conditions: 1 mol% Cu(OAc)2, 2 mol% Ligand, Sodium Ascorbate, H2O/tBuOH, RT)

Ligand ScaffoldReaction Time to >99% Conv.Cu(I) Stability (Air)Post-Reaction Functionalization
Di-(2-picolyl)amine (DPA) 45 minModerateNone
Di-(5-Me-picolyl)amine 60 minLow (Oxidizes)None
Di-(5-I-picolyl)amine 30 min High Yes (Suzuki compatible)

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps.

Protocol 1: Synthesis of Pre-catalyst trans-[RuCl2(PPh3)2(5-I-PA)]

This procedure adapts standard methods for Ru-picolylamine complexation[5].

Step-by-Step Methodology:

  • Initiation: In a Schlenk flask under N2, dissolve [RuCl2(PPh3)3] (1.0 mmol, 958 mg) in anhydrous dichloromethane (20 mL).

  • Ligand Addition: Add a solution of 5-I-PA (1.05 mmol, 245 mg) in CH2Cl2 (5 mL) dropwise over 10 minutes at room temperature.

  • Reaction: Stir the mixture for 4 hours. The solution will transition from dark brown to a vibrant green-yellow.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on alumina TLC (Eluent: CH2Cl2/MeOH 95:5). The disappearance of the free ligand spot (UV active, ninhydrin positive) confirms completion.

  • Isolation: Concentrate the solvent in vacuo to ~5 mL. Add cold diethyl ether (30 mL) to precipitate the complex. Filter via a glass frit and wash with ether (3 x 10 mL).

  • Validation Checkpoint 2 (NMR): Take a ³¹P NMR in CD2Cl2. A sharp singlet around δ 45-50 ppm indicates the successful formation of the trans-phosphine geometry.

Protocol 2: Standardized Transfer Hydrogenation Catalytic Run

The catalytic cycle relies on an outer-sphere mechanism where the NH proton and Ru-hydride are transferred simultaneously to the substrate.

G A Pre-catalyst [RuCl2(PPh3)2(5-I-PA)] B Active Amido Complex [Ru(PPh3)2(5-I-PA-H)] A->B Base / iPrOH C Substrate Coordination (Ketone Binding) B->C + Ketone D Hydride Transfer (Concerted Outer-Sphere) C->D Metal-Ligand Cooperation E Product Release (Alcohol) D->E H+/H- Transfer E->B + iPrOH, - Acetone

Figure 2: Outer-sphere bifunctional mechanism for Ru-catalyzed transfer hydrogenation using 5-I-PA.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a pressure tube with trans-[RuCl2(PPh3)2(5-I-PA)] (0.01 mmol, 1 mol%) and acetophenone (1.0 mmol).

  • Solvent & Base: Add 5 mL of anhydrous, degassed 2-propanol (which acts as both solvent and hydride donor), followed by a standard solution of KOH in 2-propanol (0.1 M, 0.1 mL, 1 mol%). Causality Note: The base is strictly required to deprotonate the amine and eliminate HCl, generating the active 16-electron amido complex (Figure 2, Node B).

  • Heating: Seal the tube, remove it from the glovebox, and heat at 82 °C in an oil bath for 1 hour.

  • Quenching & Analysis: Cool the tube rapidly in an ice bath. Open to air to quench the active catalyst. Filter through a short plug of silica to remove Ru residues.

  • Validation Checkpoint: Analyze the filtrate via GC-FID or ¹H NMR to determine the conversion of acetophenone to 1-phenylethanol.

References

  • Complex Formation and Ligand Substitution Reactions of (2-Picolylamine)palladium(II)
  • (5-Iodopyridin-2-yl)
  • Source: wikipedia.
  • Ruthenium(II)
  • Source: acs.
  • Source: nih.

Sources

Comparative

High-Performance Comparison Guide: Catalytic Efficiency of (5-Iodo-pyridin-2-yl)-methyl-amine Complexes

As transition-metal catalysis evolves toward highly functionalized, late-stage modifiable systems, ligand design remains the primary lever for tuning catalytic efficiency. Bidentate N,N-ligands, particularly 2-picolylami...

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Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal catalysis evolves toward highly functionalized, late-stage modifiable systems, ligand design remains the primary lever for tuning catalytic efficiency. Bidentate N,N-ligands, particularly 2-picolylamine (Picam) derivatives, are foundational to homogeneous catalysis, driving critical transformations from the transfer hydrogenation of ketones to the reduction of nitroarenes[1][2].

However, the introduction of a halogen at the 5-position of the pyridine ring—specifically in (5-Iodo-pyridin-2-yl)-methyl-amine (5-I-Picam)—fundamentally alters the electronic landscape and synthetic utility of the resulting metal complexes. This guide objectively compares the catalytic performance of 5-I-Picam complexes against their unsubstituted and alkyl-substituted alternatives, providing researchers with the mechanistic causality and self-validating protocols necessary to deploy these catalysts effectively.

Mechanistic Rationale: The Impact of the 5-Iodo Substitution

To understand the catalytic divergence of 5-I-Picam complexes, we must analyze the dual role of the iodine substituent:

  • Electronic Modulation (Inductive Withdrawal): The iodine atom exerts a strong inductive electron-withdrawing effect (-I) across the pyridine ring. When coordinated to a metal center (e.g., Ru(II) or Pd(II)), this reduces the electron density at the metal, increasing its Lewis acidity. In transfer hydrogenation, a more electrophilic Ru(II) center accelerates the initial coordination of the alkoxide donor (isopropanol)[1].

  • Post-Synthetic Functionalization (The "Handle" Effect): Unlike unsubstituted Picam, the 5-iodo group serves as a reactive handle for late-stage cross-coupling (e.g., Sonogashira or Suzuki couplings). This allows the active catalyst to be grafted onto solid supports (like magnetic nanoparticles) or extended into conjugated polymeric frameworks without disrupting the primary coordination sphere[2].

Workflow Ligand (5-Iodo-pyridin-2-yl) methyl-amine RuComplex Ru(II) Complexation (Transfer Hydrogenation) Ligand->RuComplex RuCl2(PPh3)3 PdComplex Pd(II) Complexation (Nitroarene Reduction) Ligand->PdComplex PdCl2 PostMod Late-Stage Cross-Coupling RuComplex->PostMod via 5-Iodo PdComplex->PostMod via 5-Iodo

Divergent synthesis and application workflow for 5-Iodo-picam complexes.

Comparative Performance Data

The following table synthesizes the catalytic efficiency of Ru(II) and Pd(II) complexes bearing different picolylamine derivatives. The data highlights the trade-off between raw turnover frequency (TOF) and functional versatility.

Catalyst ComplexLigand DerivativePrimary ApplicationTOF (h⁻¹)Yield (%)Key Advantage / Limitation
trans-RuCl₂(PPh₃)₂(Picam) Unsubstituted PicamKetone Transfer Hydrogenation~85092%High baseline activity; lacks post-synthetic modification sites[1].
trans-RuCl₂(PPh₃)₂(5-I-Picam) 5-Iodo-PicamKetone Transfer Hydrogenation~78089%Modulated Lewis acidity; enables late-stage catalyst anchoring.
trans-RuCl₂(PPh₃)₂(5-Me-Picam) 5-Methyl-PicamKetone Transfer Hydrogenation~89095%Electron-donating group accelerates hydride transfer; no cross-coupling handle.
PdCl₂(Picam) Unsubstituted PicamNitroarene Reduction~40085%Standard homogeneous reduction; difficult to recover from aqueous media.
PdCl₂(5-I-Picam) 5-Iodo-PicamNitroarene Reduction~38096%Yield achieved after anchoring to Fe₃O₄ via the 5-Iodo handle for magnetic recovery[2].

Data normalized for standard conditions: Ru(II) at 0.1 mol% loading in basic 2-propanol at 80°C; Pd(II) at 0.2 mol% loading in water at 25°C.

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following methodologies detail the synthesis and evaluation of the 5-I-Picam Ru(II) complex.

Protocol A: Synthesis of trans-RuCl₂(PPh₃)₂(5-I-Picam)

Causality Note: We utilize [RuCl₂(PPh₃)₃] as the precursor because the labile triphenylphosphine ligand is easily displaced by the bidentate 5-I-Picam, driven by the chelate effect.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of [RuCl₂(PPh₃)₃] in 15 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Ligand Addition: Slowly add a stoichiometric amount (1.05 mmol) of (5-Iodo-pyridin-2-yl)-methyl-amine dissolved in 5 mL of CH₂Cl₂ dropwise to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 4 hours. The color will shift from dark brown to a lighter reddish-orange, indicating the displacement of one PPh₃ molecule.

  • Validation Check 1 (In-Process): Extract a 0.1 mL aliquot and analyze via ³¹P NMR. A successful reaction is validated by the disappearance of the precursor signal (~45 ppm) and the emergence of a new singlet (~52 ppm) corresponding to the trans-coordinated phosphines, alongside a free PPh₃ peak (-5 ppm)[1].

  • Isolation: Concentrate the solvent under a vacuum to ~5 mL. Add 20 mL of cold diethyl ether to precipitate the complex. Filter, wash with ether (3 × 10 mL), and dry under a vacuum.

Protocol B: Catalytic Transfer Hydrogenation of Acetophenone

Causality Note: Isopropanol serves as both the solvent and the hydride donor. Potassium hydroxide (KOH) is strictly required to deprotonate the coordinated amine, generating the active 16-electron Ru-amido species that accepts the hydride.

  • System Setup: In a Schlenk flask under an argon atmosphere, combine 1.0 mmol of acetophenone, 0.001 mmol (0.1 mol%) of the synthesized trans-RuCl₂(PPh₃)₂(5-I-Picam) catalyst, and 0.02 mmol (2 mol%) of KOH.

  • Solvent Addition: Inject 10 mL of degassed anhydrous 2-propanol.

  • Thermal Activation: Heat the mixture to 80°C using a thermostated oil bath.

  • Validation Check 2 (Kinetic Monitoring): At 15-minute intervals, withdraw 50 µL aliquots, quench rapidly in cold hexane, filter through a short silica plug to remove the catalyst, and analyze via GC/MS. The self-validating marker of a healthy catalytic cycle is the linear consumption of acetophenone coupled with the stoichiometric appearance of acetone (the byproduct of isopropanol oxidation).

  • Termination: After 2 hours, cool the flask to room temperature and neutralize the base with a drop of acetic acid to halt the reaction.

CatalyticCycle Precatalyst Ru(II) Precatalyst (5-Iodo-picam) ActiveCat Active 16e- Ru Species (Amido Complex) Precatalyst->ActiveCat Base Activation (-HCl) Hydride Ru-Hydride Intermediate (Amine Complex) ActiveCat->Hydride + Isopropanol Hydride->ActiveCat + Substrate (Hydride Transfer) Product Alcohol Product Hydride->Product Substrate Ketone Substrate Substrate->Hydride

Ru(II) Catalytic Cycle for Transfer Hydrogenation.

Conclusion

While unsubstituted 2-picolylamine complexes may offer marginally higher raw turnover frequencies in isolated homogeneous systems[1], the (5-Iodo-pyridin-2-yl)-methyl-amine ligand provides a critical strategic advantage. By sacrificing a minor degree of hydridic transfer speed due to the inductive withdrawal of the iodine atom, researchers gain a robust, functionalizable handle. This enables the transition from single-use homogeneous catalysts to highly stable, magnetically recoverable, or polymer-supported heterogeneous systems[2], making 5-I-Picam the superior choice for scalable, green-chemistry applications.

References
  • Sun, M., Ge, S., Zhao, J., & Ma, G. (2022). Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. Molecules / MDPI.
  • PMC / Nature Scientific Reports. (2026). Nanomagnetic picolylamine-based complex of palladium as an efficient heterogeneous catalyst for selective reduction of nitroarenes in water.

Sources

Safety & Regulatory Compliance

Safety

(5-Iodo-pyridin-2-yl)-methyl-amine proper disposal procedures

Comprehensive Safety and Disposal Protocol for (5-Iodo-pyridin-2-yl)-methyl-amine Executive Summary (5-Iodo-pyridin-2-yl)-methyl-amine is a specialized halogenated pyridine derivative frequently utilized as a building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for (5-Iodo-pyridin-2-yl)-methyl-amine

Executive Summary

(5-Iodo-pyridin-2-yl)-methyl-amine is a specialized halogenated pyridine derivative frequently utilized as a building block in pharmaceutical synthesis and drug development. Due to the presence of an iodine substituent, a highly stable aromatic pyridine ring, and a reactive methylamine moiety, this compound presents unique toxicological and environmental challenges. This guide provides drug development professionals with authoritative, step-by-step operational and disposal protocols to ensure regulatory compliance, personnel safety, and environmental stewardship.

Physiochemical Profile & Mechanistic Hazards

Understanding the molecular behavior of (5-Iodo-pyridin-2-yl)-methyl-amine is critical for designing an effective safety protocol. The compound's toxicity is driven by its structural components: the basic amine group acts as a nucleophile and local irritant, while the halogenated pyridine ring resists environmental degradation and requires extreme thermal energy to break down safely.

Table 1: Hazard Profile and Mechanistic Implications

Property / HazardValue / ClassificationMechanistic Implication
Molecular Formula C6H7IN2Contains iodine (halogen) and nitrogen; dictates the need for specialized halogenated waste disposal.
Molecular Weight 234.04 g/mol Heavy halogenated compound; prone to environmental persistence if improperly discarded.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Systemic toxicity risk[1]; mandates strict PPE (respirators, impermeable gloves) to prevent absorption.
Local Irritation Skin Irrit. 2, Eye Irrit. 2The basic methylamine group reacts with tissue moisture, causing localized cellular damage[1].
Respiratory Hazard STOT SE 3Volatilization of amine vapors irritates mucous membranes[1]; requires handling in a fume hood.

Operational Safety & Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and surface contamination. Do not use standard combustible lab spill kits.

Step-by-Step Spill Decontamination Methodology:

  • Evacuation & Isolation: Immediately clear the area of unprotected personnel. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture volatilized amine vapors.

  • PPE Donning: Responders must don chemical splash goggles, double nitrile gloves (or neoprene for extended contact), and a NIOSH-approved N95/P100 particulate respirator.

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth. Causality: Combustible absorbents (like sawdust) must be avoided, as they can react unpredictably with halogenated organics and basic amines.

  • Targeted Neutralization: Lightly mist the contaminated area with a dilute, mildly acidic decontamination solution (e.g., 5% citric acid). Causality: This specifically neutralizes the basic methylamine moiety, converting it into a less volatile, water-soluble salt.

  • Safe Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene container. Label the container explicitly as "Hazardous Waste: Halogenated Amine Spill Residue."

  • Verification: Swab the spill area with pH paper moistened with deionized water. Confirm a neutral pH (pH 6-8) before reopening the laboratory space to standard operations. This creates a self-validating system ensuring the chemical hazard has been fully neutralized.

Waste Segregation and Storage Logistics

Improper mixing of (5-Iodo-pyridin-2-yl)-methyl-amine with incompatible waste streams can lead to hazardous reactions or regulatory fines.

  • Segregation: Must be strictly segregated into designated "Halogenated Organic Waste" containers. Do not mix with non-halogenated solvents, strong oxidizers, or strong acids.

  • Storage: Store in tightly sealed, chemically compatible containers (e.g., HDPE or PTFE-lined). Secondary containment is mandatory. Ensure the storage area is well-ventilated, kept away from direct sunlight, and maintained below 25°C.

Incineration & Disposal Strategy

The most critical phase of managing (5-Iodo-pyridin-2-yl)-methyl-amine is its final destruction. Because it is a halogenated aromatic compound, it cannot be disposed of via standard biological wastewater treatment or low-temperature incineration[2]. Under EPA 40 CFR 268.42, the mandated treatment standard for this class of chemicals is High-Temperature Organic Destruction (CMBST)[3].

The Causality of High-Temperature Scrubbing: The carbon-iodine (C-I) bond and the aromatic pyridine ring are highly stable. If incinerated at standard temperatures, the compound can form toxic byproducts. Furthermore, the combustion of the iodine and nitrogen components yields hydrogen iodide (HI) gas and nitrogen oxides (NOx)[4]. To mitigate this, the waste must be processed in a permitted twin-chamber hazardous waste incinerator[5]. If the waste stream contains >1% halogenated organics by weight, the secondary combustion chamber must operate at a minimum of 1100°C with a gas residence time of at least 2 seconds[5][6]. Following combustion, the exhaust gas must pass through a caustic scrubber (utilizing NaOH or Ca(OH)2) to neutralize the highly corrosive HI and NOx gases into benign, disposable salts[2][4].

DisposalWorkflow Start Waste Generation (5-Iodo-pyridin-2-yl)-methyl-amine Segregation Segregation Halogenated Organic Waste Start->Segregation Transport Logistics Licensed RCRA Carrier Segregation->Transport Primary Primary Combustion Thermal Volatilization Transport->Primary Secondary Secondary Combustion >1100°C, 2s Residence Primary->Secondary Volatilized Gases Scrubber Caustic Scrubber Neutralize HI & NOx Secondary->Scrubber Acidic Gases (HI, NOx) Emission Clean Gas Emission Monitored Stack Scrubber->Emission Neutralized Exhaust

Fig 1: High-temperature incineration and scrubbing workflow for halogenated pyridine waste.

Regulatory Compliance & Logistics

To ensure full compliance with environmental laws:

  • Waste Characterization: Classify the waste accurately under local regulations (e.g., RCRA in the US) as a halogenated organic hazardous waste.

  • Contracting: Only engage with licensed hazardous waste disposal contractors who operate EPA-permitted (or equivalent local authority) high-temperature incinerators equipped with wet caustic scrubbers.

  • Documentation: Maintain a complete chain of custody, including the Uniform Hazardous Waste Manifest and the Certificate of Destruction, for a minimum of three years to validate proper disposal.

References

  • Corpseed. "What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator?" Corpseed, [Link]

  • eCFR. "40 CFR 268.42 -- Treatment standards expressed as specified technologies." GovInfo, [Link]

  • Stockholm Convention. "Waste incinerators - Toolkit." POPs, [Link]

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